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6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Documentation Hub

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  • Product: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
  • CAS: 1544660-20-9

Core Science & Biosynthesis

Foundational

Structure elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one For Researchers, Scientists, and Drug Development Professionals Introduction The burgeoning field of medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of medicinal chemistry continually seeks novel molecular scaffolds to address complex biological targets. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest due to their inherent three-dimensionality, which can lead to enhanced protein-binding interactions and improved pharmacological properties.[1][2] The hypothetical molecule, 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, represents a unique fusion of a β-lactam ring, an oxetane moiety, and a piperidinone core. This combination of functionalities suggests potential applications as a constrained peptide mimic or a novel building block in drug discovery.

This guide provides a comprehensive, albeit theoretical, framework for the complete structure elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one. In the absence of published experimental data for this specific molecule, we will leverage established principles of analytical chemistry and spectroscopic data from related structures to predict the expected outcomes of a multi-technique analytical approach. This document will serve as a roadmap for researchers undertaking the synthesis and characterization of this or structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a novel compound. For 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, with a molecular formula of C7H12N2O2, high-resolution mass spectrometry would provide the initial confirmation of its successful synthesis.

Expected Data and Fragmentation Analysis

The molecular ion peak ([M+H]+) would be expected at an m/z corresponding to the exact mass of the protonated molecule. The fragmentation pattern, induced by techniques like collision-induced dissociation (CID), can offer significant structural insights.[3] The energetically unstable molecular ion will likely break apart at its weakest bonds, providing a fingerprint of the molecule's connectivity.[4]

A plausible fragmentation pathway is initiated by the cleavage of the spirocyclic system, which is often a point of instability. The β-lactam and oxetane rings are likely to undergo characteristic fragmentation.

Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]+157.0977Molecular ion
[M-C3H4O+H]+99.0558Loss of the oxetane ring
[M-C2H3O+H]+114.0715Cleavage of the β-lactam ring
[C4H8NO]+86.0606Fragment containing the methyl and carbonyl group

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

G M [M+H]+ (m/z 157.0977) C7H13N2O2+ F1 Loss of Oxetane (m/z 99.0558) M->F1 - C3H4O F2 β-Lactam Cleavage (m/z 114.0715) M->F2 - C2H3O F3 Piperidinone Fragment (m/z 86.0606) F2->F3 - CO

Caption: Predicted MS Fragmentation Pathway

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Features

The IR spectrum of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the β-lactam. The strained four-membered ring typically causes this peak to appear at a higher frequency compared to acyclic amides.[5] Other key functional groups, such as the C-N bonds, the C-O-C of the oxetane, and C-H bonds, will also exhibit characteristic absorptions.[6][7]

Predicted FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (β-lactam)1750 - 1780Strong, sharp absorption
C-N1200 - 1350Medium absorption
C-O-C (Oxetane)1000 - 1150Strong, sharp absorption
C-H (sp3)2850 - 3000Medium to strong absorptions
N-H3200 - 3400Medium, potentially broad absorption

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8][9] For the target molecule, a combination of 1D (¹H and ¹³C) and 2D NMR experiments will be essential for unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the protons on the piperidinone and oxetane rings, and the N-H proton. The splitting patterns of these signals will reveal the connectivity of the protons. The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
C1~45~3.0-3.2m
C3~70~4.5-4.7t
C4~70~4.5-4.7t
C5 (spiro)~80--
C6~55~3.5-3.7q
C7 (C=O)~170--
C9~35~2.8-3.0m
CH₃~15~1.2-1.4d
N8-H-~6.0-7.0br s
N5-H-~7.0-8.0br s

2D NMR for Structural Confirmation

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, allowing for the tracing of the connectivity within the piperidinone and oxetane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of each proton signal to its corresponding carbon signal.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire COSY and HSQC spectra.

  • Data Processing: Process the data using appropriate software to obtain the final spectra for analysis.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR (Chemical Shifts, Multiplicity) COSY COSY (H-H Correlations) H1->COSY C13 13C NMR (Number of Signals, Chemical Shifts) HSQC HSQC (C-H Correlations) C13->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: NMR Data Integration Workflow

Single-Crystal X-ray Crystallography

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[10][11][12] This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[13][14]

Experimental Workflow

The primary challenge for this technique is obtaining a single crystal of suitable quality. This often requires screening various crystallization conditions.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the compound in various solvents or solvent mixtures, or by vapor diffusion.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a beam of X-rays. Collect diffraction data as the crystal is rotated.[11]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.[10]

G Start Purified Compound Crystal Single Crystal Growth Start->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Structure Solution (Phase Problem) Data->Solve Refine Model Refinement Solve->Refine Final Final 3D Structure Refine->Final

Caption: X-ray Crystallography Workflow

The comprehensive structural elucidation of a novel molecule like 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry would confirm the elemental composition and provide initial structural clues through fragmentation analysis. FTIR spectroscopy would identify the key functional groups present. A suite of 1D and 2D NMR experiments would then be employed to piece together the carbon-hydrogen framework and establish connectivity. Finally, single-crystal X-ray crystallography would provide the definitive and unambiguous confirmation of the three-dimensional structure. The predicted data and protocols outlined in this guide provide a robust framework for any researcher venturing into the synthesis and characterization of this and related novel spirocyclic compounds.

References

  • IEEE. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Excillum. (n.d.). Small molecule crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Ross, A. W., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC.
  • Gilli, G. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
  • Rusinov, V. L., et al. (n.d.). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing.
  • Al-Salahi, R., et al. (2010, January 22). Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams. PubMed.
  • Harwood, L. M., et al. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC.
  • da Silva, A. F. C., et al. (2022, October 28). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing.
  • ResearchGate. (n.d.). The fragmentation pathways of spirostanol saponins, taking....
  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[10][13]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from

  • Reddy, T. J., et al. (2015, June 4). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
  • ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams.
  • Sweeney, M., et al. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2010, January 22). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Lo, Y. S., et al. (n.d.). FTIR study of five complex beta-lactam molecules. PubMed.
  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
  • ChemScene. (n.d.). 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.
  • ChemScene. (n.d.). 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one.
  • rmladmin. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • ResearchGate. (n.d.). FTIR Analysis: a) carbonyl group, b) trimethylammonium group, c) lactam group.
  • (n.d.). IR spectrum: Ethers.
  • PubChemLite. (n.d.). 6-oxa-8-azaspiro[3.5]nonane-2,7-dione.
  • Chemspace. (n.d.). 6-ethyl-6-methyl-5-oxa-8-azaspiro[3.5]nonane.

Sources

Exploratory

Technical Guide: Biological Activity of Novel Diazaspiro Nonanone Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2,7-diazaspiro[4.4]nonan-1-one derivatives. This scaffold represents a "privileged structure" in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 2,7-diazaspiro[4.4]nonan-1-one derivatives. This scaffold represents a "privileged structure" in modern medicinal chemistry due to its high fraction of sp3-hybridized carbons (


) and rigid orthogonal geometry.[1]

Executive Summary

The 2,7-diazaspiro[4.4]nonan-1-one core is a bicyclic, spiro-fused heterocycle containing nine atoms in the ring system ("nonanone"). Unlike flat heteroaromatic scaffolds, this derivative possesses a quaternary spiro-carbon that locks the two five-membered rings into a 90° orthogonal conformation .[1] This structural rigidity reduces the entropic penalty of binding to protein targets and improves physicochemical properties such as solubility and metabolic stability.

Key Therapeutic Areas:

  • CNS Therapeutics: Potent anticonvulsant activity observed in spiro-succinimide analogs.

  • Oncology: KRAS G12C and Kinase inhibition via precise vectoring of substituents into deep hydrophobic pockets.

  • Antimicrobial: Chitin synthase inhibition in fungal pathogens.

Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The core advantage of the 2,7-diazaspiro[4.4]nonan-1-one scaffold is its high


 character  (fraction of 

carbons).[1] Increasing

correlates with higher clinical success rates by enhancing solubility and reducing "flat" aromatic interactions that often lead to off-target toxicity.
  • The Spiro-Center (C5): Acts as a structural anchor, freezing the molecule in a bioactive conformation.

  • The Lactam (1-one): Provides a hydrogen bond acceptor (C=O) and donor (NH), mimicking peptide bonds found in endogenous ligands.

  • Vectoring: The orthogonal rings allow substituents at positions

    
     and 
    
    
    
    to explore different regions of a binding pocket simultaneously without steric clash.
Mechanism of Action (MoA) Visualization

The following diagram illustrates the logical flow of how this scaffold interacts with biological targets, specifically highlighting the "Entropic Advantage."

MoA_Logic Scaffold 2,7-Diazaspiro[4.4]nonan-1-one Feature1 Rigid Spiro-Carbon (C5) Scaffold->Feature1 Feature2 Orthogonal Geometry Scaffold->Feature2 Effect1 Reduced Entropic Penalty (Pre-organized) Feature1->Effect1 Locks Conformation Effect2 High Fsp3 Character Feature2->Effect2 Reduces Flatness Outcome1 High Affinity Binding (Kinase/Receptor Pockets) Effect1->Outcome1 Outcome2 Improved Solubility & Metabolic Stability Effect2->Outcome2

Figure 1: Pharmacodynamic logic of the diazaspiro nonanone scaffold, linking structural features to biological outcomes.

Synthesis Protocol: 2,7-Diazaspiro[4.4]nonan-1-one[2]

This protocol describes the synthesis of the core scaffold via reductive cyclization , a method favored for its scalability and stereochemical control.

Retrosynthetic Analysis

The target is accessed from a substituted pyrrolidine precursor. The key step involves the hydrogenation of a nitrile group to a primary amine, which then spontaneously cyclizes with a pendant ester to form the spiro-lactam ring.

Step-by-Step Methodology

Reagents: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate, Raney Nickel, Methanol, Hydrogen gas (


).
  • Preparation of Precursor:

    • Synthesize Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate via alkylation of methyl 1-benzylpyrrolidine-3-carboxylate using bromoacetonitrile and LiHMDS (Lithium hexamethyldisilazide) at -78°C.

  • Hydrogenation Setup:

    • Dissolve the precursor (10 mmol) in anhydrous Methanol (50 mL).

    • Add activated Raney Nickel catalyst (approx. 20% w/w). Caution: Raney Ni is pyrophoric.

  • Cyclization Reaction:

    • Pressurize the reaction vessel with

      
       gas to 50 psi (3.4 bar) .
      
    • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Mechanism:[1] The nitrile (-CN) is reduced to a primary amine (-CH

      
      NH
      
      
      
      ). This amine performs an intramolecular nucleophilic attack on the methyl ester, releasing methanol and closing the second ring to form the spiro-lactam.
  • Workup & Purification:

    • Filter the catalyst through a Celite pad (keep wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure.

    • Recrystallization: Purify the crude solid using Ethanol/Diethyl Ether to obtain 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one as colorless crystals.

  • Deprotection (Optional):

    • To remove the benzyl group, perform hydrogenolysis using Pd/C catalyst in Ethanol/HCl to yield the free amine hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Methyl 1-benzyl-3- (cyanomethyl)pyrrolidine-3-carboxylate Step1 Hydrogenation (Raney Ni, H2, 50 psi, MeOH) Start->Step1 Intermediate Intermediate: Primary Amine Formation Step1->Intermediate Reduction of -CN Step2 Intramolecular Cyclization (Spontaneous Lactamization) Intermediate->Step2 Nu- Attack on Ester Product Product: 7-benzyl-2,7- diazaspiro[4.4]nonan-1-one Step2->Product - MeOH

Figure 2: One-pot reductive cyclization pathway for generating the diazaspiro core.

Biological Activity Profile

CNS Activity: Anticonvulsant Potential

Derivatives of 2,7-diazaspiro[4.4]nonan-1-one are structural bioisosteres of spiro-succinimides , a class known for anticonvulsant properties (e.g., Ethosuximide analogs).

  • Target: Modulation of Voltage-Gated Sodium Channels (VGSC) or T-type Calcium Channels.

  • Data: In comparative studies with aza-analogs (2-azaspiro[4.4]nonane-1,3-dione), derivatives showed efficacy in the Maximal Electroshock Seizure (MES) test.

  • Key Insight: The lipophilicity conferred by the spiro-structure allows for effective Blood-Brain Barrier (BBB) penetration.

Oncology: KRAS and Kinase Inhibition

Recent studies (Reference 1) have highlighted related scaffolds (diazaspiro[3.5]nonane) as covalent inhibitors of KRAS G12C . The [4.4] nonanone system offers a similar vector for positioning acrylamide "warheads" to covalently modify Cysteine-12.

  • Selectivity: The rigid spiro-core prevents the "induced fit" often required for off-target binding, thereby increasing selectivity for the mutant KRAS pocket (Switch-II pocket).

Quantitative Activity Data (Summary)
Compound ClassTarget / AssayActivity MetricNotes
2,7-diazaspiro[4.4]nonan-1-one Anticonvulsant (MES)ED

~76 mg/kg
Analogous to spiro-succinimides [2].
Diazaspiro[3.5]nonane deriv. KRAS G12C (Cancer)IC

< 0.1

M
Covalent binding to Cys12 [1].[2]
2,8-diazaspiro[4.5]decan-1-one Chitin Synthase (Fungi)IC

= 0.10 mM
Antifungal against C. albicans [3].

Experimental Validation Protocol: Anticonvulsant Screening

To validate the biological activity of a newly synthesized derivative, the Maximal Electroshock Seizure (MES) test is the standard gold-standard assay.

  • Animals: Male albino mice (CF-1 strain), 18–25 g.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

  • Stimulation: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure indicates protection.

  • Control: Phenytoin (reference standard) typically shows ED

    
     ~10 mg/kg.
    

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. (2022).[2] [Link]

  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors. Bioorganic Chemistry. (2021). [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (Crystal Structure & Synthesis). Acta Crystallographica Section E. (2011). [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry. (2019). [Link]

Sources

Foundational

In Vitro Screening and Profiling of 6-Methyl-2-oxa-5,8-diazaspirononan-7-one: A Next-Generation Spirocyclic Scaffold

In Vitro Screening and Profiling of 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one: A Next-Generation Spirocyclic Scaffold Executive Summary: The Physicochemical Paradigm Shift As a Senior Application Scientist overseeing h...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Screening and Profiling of 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one: A Next-Generation Spirocyclic Scaffold

Executive Summary: The Physicochemical Paradigm Shift

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter the limitations of flat,


-rich aromatic scaffolds—namely, poor aqueous solubility, high metabolic clearance, and off-target promiscuity. To combat clinical attrition, modern drug discovery has pivoted toward highly engineered, three-dimensional building blocks.

6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one represents the pinnacle of this paradigm shift. By fusing a piperazinone derivative with an oxetane ring via a spirocyclic junction, this compound serves as a conformationally restricted, highly polar bioisostere for traditional morpholine or piperazine rings. This whitepaper details the mechanistic rationale behind this scaffold and provides self-validating in vitro screening protocols to successfully integrate it into your FBDD workflows.

Mechanistic Causality: Why the Spiro-Oxetane Core?

Before deploying resources into high-throughput screening, one must understand the causality behind a molecule's behavior. Why does this specific spirocycle outperform traditional flat amines?

  • Conformational Rigidity & Target Specificity: The spiro fusion restricts the conformational space of the molecule. This pre-organization reduces the entropic penalty upon binding to a target protein. Furthermore,

    [1], allowing the fragment to access deep, complex binding pockets that flat aromatics cannot.
    
  • Basicity Modulation via Inductive Effects: Flat aliphatic amines often suffer from high basicity (

    
    ), leading to phospholipid trapping and hERG toxicity. The highly electronegative oxygen in the oxetane ring exerts a strong electron-withdrawing inductive (
    
    
    
    ) effect. This elegantly lowers the
    
    
    of the adjacent diaza-system.
  • Metabolic Evasion: By lowering basicity and overall lipophilicity (

    
    ), the oxetane motif acts as a powerful tool for [2]. The fragment has a drastically reduced affinity for the lipophilic active sites of Cytochrome P450 (CYP450) enzymes, thereby preventing rapid oxidative clearance.
    

CYP450_Evasion cluster_effects A 6-Methyl-2-oxa-5,8-diazaspirononan-7-one B Oxetane Inductive Effect (-I Effect) A->B C Reduced Amine Basicity (Lower pKa) B->C D Decreased Lipophilicity (Lower LogD) B->D E Evasion of CYP450 Active Sites C->E D->E F Enhanced Metabolic Stability (Lower Intrinsic Clearance) E->F

Fig 1. Mechanistic pathway illustrating how the oxetane moiety enhances metabolic stability.

Data Presentation: Comparative Physicochemical Profile

To justify the synthesis and screening of this fragment, we must benchmark it against the traditional flat piperazine core. The data below summarizes the theoretical advantages realized during in vitro profiling.

Physicochemical PropertyFlat Piperazine Core6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-oneBiological & Screening Implication
Fraction

(

)
Low (

)
High (

)
Enhanced 3D shape; reduced off-target promiscuity.
Amine Basicity (

)
High (

)
Moderate (

)
Decreased basicity prevents phospholipid bilayer trapping.
Lipophilicity (

)
Moderate to HighLow to NegativeImproved aqueous solubility, crucial for high-concentration SPR.
Intrinsic Clearance (

)
High (Rapid oxidation)Low (Metabolically stable)Prolonged half-life during in vitro microsomal assays.

In Vitro Screening Cascades: Strategic Workflows

Because 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one is a low-molecular-weight fragment (


), traditional biochemical assays (e.g., FRET) lack the sensitivity to detect its inherently low-affinity (high micromolar) initial interactions. Therefore, our screening cascade relies heavily on highly sensitive biophysical techniques.

FBDD_Cascade A Fragment Library (Spirocyclic Scaffolds) B Primary Screen (SPR / TSA) A->B C Hit Validation (NMR / X-ray) B->C D In Vitro ADME (HLM / Solubility) C->D E Lead Optimization (SAR) D->E

Fig 2. Fragment-based screening cascade for spirocyclic building blocks.

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the data generated from screening this spirocycle is artifact-free.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: Real-time, label-free detection of fragment binding kinetics. Causality: Fragments require high assay concentrations (up to 2 mM), necessitating high DMSO concentrations (e.g., 5%). Because DMSO has a massive bulk refractive index, a rigorous solvent correction curve is non-negotiable to prevent false positives.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Validation Check: Target immobilization level must be strictly optimized to

      
       Resonance Units (RU) to eliminate mass transport limitations.
      
  • Analyte Preparation: Dissolve 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one in 100% DMSO to yield a 100 mM stock. Dilute in running buffer (e.g., PBS-P+) to a final concentration series (10 µM to 2 mM), maintaining exactly 5.0% DMSO across all samples.

  • Solvent Correction Calibration: Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO.

    • Validation Check: Run this curve immediately before and after the analyte injections to correct for bulk refractive index shifts. Failure to align the pre- and post-curves invalidates the run.

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min). Use a short contact time (30 seconds) and dissociation time (60 seconds), which is optimal for the fast on/off kinetics typical of spirocyclic fragments.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 steady-state affinity model to determine the

    
    .
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: Quantify the intrinsic clearance (


) to validate the metabolic stability conferred by the spiro-oxetane core.
Causality:  To unequivocally prove that the oxetane ring evades CYP450 metabolism, we must measure its depletion rate against known controls in a native enzymatic environment.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) and 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Validation Check: Include Verapamil (1 µM) as a high-clearance positive control, and Warfarin (1 µM) as a low-clearance negative control.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated oxidation.

  • Time-Course Sampling & Quenching: At

    
     minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
    • Validation Check: The organic quench instantly precipitates microsomal proteins, halting the reaction. A

      
       sample quenched prior to NADPH addition serves as the 100% baseline.
      
  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log (

    
    ) of the percentage remaining versus time. Calculate the half-life (
    
    
    
    ) from the slope (
    
    
    ) and derive the intrinsic clearance:
    
    
    .

Conclusion

The integration of 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one into FBDD libraries is not merely a structural novelty; it is a calculated physicochemical strategy. By leveraging the inductive effects of the oxetane ring and the 3D topology of the spirocycle, drug developers can preemptively engineer out the metabolic liabilities and off-target toxicities that plague flat aromatic leads. Utilizing the self-validating biophysical and ADME protocols outlined above ensures that the true potential of this next-generation scaffold is accurately captured.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709.[Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of Spirocyclic Compounds

Foreword: Embracing Three-Dimensionality in Drug Discovery The paradigm in medicinal chemistry is decisively shifting away from "flatland"—the domain of planar, aromatic molecules—towards the spatially complex and sp³-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Three-Dimensionality in Drug Discovery

The paradigm in medicinal chemistry is decisively shifting away from "flatland"—the domain of planar, aromatic molecules—towards the spatially complex and sp³-rich world of three-dimensional scaffolds.[1][2] At the forefront of this evolution are spirocyclic compounds, molecules defined by two rings sharing a single, central atom.[3][4] This unique architecture imparts a conformational rigidity that is not a limitation, but a profound advantage. By locking functional groups in precise spatial orientations, spirocycles can achieve unparalleled potency and selectivity for their biological targets.[3][4][5]

However, this structural sophistication presents a unique set of challenges and opportunities in mechanistic studies. Understanding how these rigid molecules function requires a multi-faceted and integrated approach that goes beyond standard screening cascades. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for systematically dissecting the mechanism of action (MoA) of novel spirocyclic drug candidates. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring that each step logically informs the next, creating a robust, self-validating pathway to mechanistic clarity.

Part 1: The Initial Challenge - From Phenotype to First Hypothesis

For many novel compounds, particularly those emerging from phenotypic screens, the first signal of bioactivity is a change in cellular behavior—a desired therapeutic effect or an unwanted toxicity. With spirocyclic compounds, the specificity of the induced phenotype can be particularly striking due to their well-defined structure. The initial phase of an MoA study is therefore dedicated to characterizing this phenotype with high resolution and formulating a testable hypothesis.

High-Content Imaging: Capturing the Cellular Fingerprint

High-Content Analysis (HCA) is an indispensable starting point. Unlike single-readout assays, HCA captures a multiparametric "fingerprint" of the compound's effect on cell morphology, organelle health, and the localization of specific proteins.

Causality in Experimental Choice: The rigidity of a spirocycle means it often interacts with its target in a single, highly specific orientation. This can lead to a very distinct and "clean" phenotypic signature compared to more flexible molecules that might have multiple binding modes or off-target effects. HCA is uniquely suited to capture this specificity.

Experimental Workflow: High-Content Analysis

HCA_Workflow A 1. Cell Plating (e.g., U2OS cells in 96-well optical plates) B 2. Compound Treatment (Dose-response curve of spirocyclic lead) A->B C 3. Staining (Multiplexed fluorescent dyes, e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin) B->C D 4. Automated Microscopy (Acquire images across multiple channels) C->D E 5. Image Analysis (Quantify features: nuclear size, mitochondrial integrity, cytoskeletal texture) D->E F 6. Phenotypic Clustering (Identify unique cellular fingerprint vs. controls) E->F

Caption: High-Content Analysis (HCA) workflow for phenotypic fingerprinting.

Inferring Pathways from Phenotypes

The output of HCA is not merely qualitative. By comparing the observed phenotype to databases of reference compounds with known mechanisms (e.g., inhibitors of tubulin polymerization, DNA damage agents, kinase inhibitors), we can generate an initial, data-driven hypothesis about the affected biological pathway. For instance, a phenotype characterized by cell cycle arrest at the G2/M phase strongly suggests interference with microtubule dynamics or key mitotic kinases.

Part 2: Target Deconvolution - Identifying the Molecular Partner

With a functional pathway hypothesis in hand, the next critical step is to identify the direct molecular target(s) of the spirocyclic compound. This is often the most challenging phase of MoA studies. A multi-pronged approach, combining computational and experimental methods, is essential for success.

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics aims to identify protein targets directly from a complex biological sample. Affinity-based pulldown is a powerful technique, but its success hinges on the strategic modification of the spirocyclic core.

Causality in Experimental Choice: The compact and rigid nature of spirocycles means that the attachment point for an affinity tag (e.g., biotin) or a photo-crosslinker is a critical decision. A poorly placed linker can easily abolish biological activity by sterically hindering the key binding interaction. Therefore, synthesis of several tagged analogues, with the linker placed at different, non-critical positions (as suggested by initial Structure-Activity Relationship (SAR) data), is a necessary investment.

Generalized Protocol: Affinity-Based Protein Profiling

  • Synthesize Tagged Compound: Create a derivative of the spirocyclic compound featuring a biotin tag attached via a linker arm at a position believed to be outside the core binding pharmacophore. A negative control compound, structurally similar but inactive, should also be synthesized.

  • Cell Lysate Preparation: Prepare total protein lysates from relevant cells or tissues, ensuring protein integrity.

  • Compound Incubation: Incubate the lysate with the biotinylated spiro-compound and the inactive control in parallel. A competition experiment, where the lysate is pre-incubated with an excess of the untagged, active compound, is a critical validation step.

  • Affinity Capture: Use streptavidin-coated beads to capture the biotinylated compound along with its bound proteins.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Identify and quantify the eluted proteins using high-resolution mass spectrometry.

  • Data Analysis: True binding partners will be significantly enriched in the active compound pulldown compared to the inactive control and will be diminished in the competition experiment.

Thermal Proteome Profiling (TPP)

An alternative, label-free approach is Thermal Proteome Profiling. It is based on the principle that a protein becomes more thermally stable when its ligand is bound.[6]

Causality in Experimental Choice: TPP is particularly advantageous for spirocyclic compounds because it requires no chemical modification of the molecule, thereby circumventing the risks associated with linker attachment.[6] It measures the direct engagement of the compound with its target in a cellular context.

Workflow: Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_0 Control (Vehicle) cluster_1 Treated (Spiro-Compound) A1 Cell Culture A2 Heat to various temps A1->A2 A3 Lyse & Separate Soluble/Aggregated A2->A3 A4 MS Analysis of Soluble Fraction A3->A4 C Data Analysis (Identify proteins with increased thermal stability upon binding) A4->C B1 Cell Culture B2 Heat to various temps B1->B2 B3 Lyse & Separate Soluble/Aggregated B2->B3 B4 MS Analysis of Soluble Fraction B3->B4 B4->C

Caption: Workflow for label-free target identification using TPP.

Part 3: Biochemical and Cellular Validation

Once putative targets are identified, the next phase is to rigorously validate the interaction and its functional consequences using orthogonal biochemical and cellular assays. This is where we confirm that the observed phenotype is a direct result of the compound's interaction with the identified target.

Recombinant Protein-Based Assays

The most direct way to confirm a target is to demonstrate a functional effect using purified, recombinant protein.

  • For Enzymes (e.g., Kinases, Proteases): The goal is to determine the IC50 (half-maximal inhibitory concentration). The rigidity of spirocycles often leads to very steep SAR, meaning small structural changes can lead to large drops in potency, which is a hallmark of specific binding.

  • For Receptors (e.g., GPCRs): Radioligand binding assays or functional readouts (e.g., cAMP accumulation, calcium flux) can determine the Ki (inhibition constant) or EC50 (half-maximal effective concentration).

Data Presentation: Comparative Potency

The unique 3D structure of spirocyclic compounds often translates into superior potency and selectivity compared to more flexible or planar analogues. This should be explicitly demonstrated.

CompoundScaffold TypeTarget Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Index (Y/X)
Spiro-Lead-01 Spiro[3.3]heptane 8.6 >10,000 >1162
Acyclic-Analog-01Flexible Linker1578905.7
Planar-Analog-01Fused Aromatic45012502.8
Cellular Target Engagement Assays

Confirming that the compound engages the target within the cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This is the cellular application of the principle behind TPP, but focused on a single target protein, often analyzed by Western Blot. It provides definitive proof of target engagement in a physiological context.[6]

  • Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the spirocyclic compound's effect is diminished or abolished in these cells, it provides strong genetic evidence for the target's role in the MoA.

Logic for Self-Validation: The combination of a direct biochemical assay (e.g., IC50 on recombinant protein) with a cellular target engagement assay (CETSA) and a genetic validation (knockdown) creates a self-validating triad of evidence. If all three point to the same target, confidence in the hypothesis is extremely high.

Part 4: Biophysical and Structural Characterization

The final phase of MoA elucidation is to understand the precise nature of the molecular interaction. For spirocyclic compounds, this is where their unique structural attributes can be fully appreciated. Biophysical methods provide quantitative data on binding kinetics and thermodynamics, while structural biology reveals the interaction in atomic detail.

Quantifying the Binding Interaction

Several biophysical techniques can be employed to measure the affinity and kinetics of the compound-target interaction.[]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.[8]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][]

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling).

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Analyte Injection: Prepare a series of dilutions of the spirocyclic compound (the analyte) in running buffer. Inject each concentration over the sensor surface for a defined period to monitor association.

  • Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the compound from the target.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on, k_off, and calculate K_D (k_off / k_on).

  • Self-Validation: Ensure the data fits the chosen model with low Chi-squared values and that the calculated K_D is independent of the amount of protein immobilized on the chip.

The Gold Standard: Structural Biology

For spirocyclic compounds, a high-resolution 3D structure of the compound-target complex is the ultimate goal of an MoA study.

  • X-ray Crystallography: Provides a static, atomic-resolution snapshot of how the spirocycle is oriented within the binding pocket of the protein.[6][9] This can reveal the key hydrogen bonds, hydrophobic interactions, and cation-pi interactions that are often precisely positioned by the rigid scaffold.[10] For example, X-ray structures have been crucial in understanding how spirocyclic scaffolds can maintain the orientation of key functional groups to improve potency and cellular efficacy.[5]

  • Cryogenic Electron Microscopy (Cryo-EM): Increasingly used for larger protein complexes, providing structural insights without the need for crystallization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural and dynamic information about the interaction in solution.[6][11]

Visualizing the Interaction: A Hypothetical Binding Mode

Binding_Mode cluster_0 Protein Binding Pocket Spiro Spirocyclic Compound Tyr276 Tyr276 Spiro->Tyr276 H-Bond Asp184 Asp184 Spiro->Asp184 Ionic Bond Phe123 Phe123 Spiro->Phe123 Hydrophobic Met125 Met125 Spiro->Met125 Hydrophobic

Sources

Foundational

Discovery of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one analogues

An In-Depth Technical Guide to the Discovery and Application of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Analogues Executive Summary The transition from planar heterocycles to three-dimensional spirocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Application of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Analogues

Executive Summary

The transition from planar heterocycles to three-dimensional spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry, commonly referred to as the "escape from flatland"[1]. Among the most privileged of these 3D architectures is the 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one scaffold. By fusing a highly polar oxetane ring with a chiral piperazinone core via a spirocyclic junction, this compound overcomes the physicochemical liabilities of traditional rings like morpholine and piperazine[2]. This whitepaper details the structural rationale, de novo synthetic protocols, and target-directed applications of this advanced bioisostere.

Structural Rationale & Pharmacophore Modeling

The architectural design of 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is not arbitrary; it is a masterclass in precise pharmacophore engineering. Every functional group serves a distinct physicochemical purpose:

  • Oxetane Fusion (Bioisosterism): The 4-membered oxetane ring acts as a metabolically stable, highly polar bioisostere for gem-dimethyl or carbonyl groups[3]. The strongly electronegative oxygen atom exerts an inductive electron-withdrawing effect, which purposefully reduces the basicity (pKa) of the adjacent spiro-nitrogen (N5). This reduction in basicity is critical for mitigating off-target hERG channel toxicity and improving passive membrane permeability[2].

  • Spirocyclic Core (Topological Complexity): Unlike piperazine or morpholine, which project substituents in a relatively limited spatial corridor, the spiro[3.5]nonane system forces the molecule into a rigid, orthogonal 3D conformation. This vectorial projection allows the scaffold to access deep, narrow binding pockets in target proteins[1].

  • 6-Methyl & 7-Lactam System: The lactam (7-one) provides a stable hydrogen-bond donor/acceptor pair. The incorporation of the 6-methyl group—typically synthesized as the (S)-enantiomer—introduces a critical chiral center. This methyl group restricts the conformational flexibility of the piperazinone ring and perfectly occupies small lipophilic sub-pockets within kinase or deubiquitinase active sites.

Pharmacophore Flat Flat Heterocycles (Morpholine/Piperazine) Limited 3D Vectors Off-Target Toxicity Spiro Spirocyclic Core (Escape from Flatland) Rigid 3D Topology High Fsp3 Fraction Flat->Spiro Oxetane Oxetane Fusion (Bioisosterism) Metabolic Stability Reduced Amine Basicity Spiro->Oxetane Final 6-Methyl-7-Lactam (Chiral Optimization) Target Selectivity H-Bond Donor/Acceptor Oxetane->Final

Fig 1: Pharmacophore evolution from flat heterocycles to 3D spirocyclic scaffolds.

Physicochemical Profiling: The 3D Advantage

To understand the causality behind selecting this spirocycle over traditional building blocks, we must analyze their comparative physicochemical profiles. The table below summarizes the quantitative advantages of the oxetane-fused spirocycle.

Scaffold TypeTopological ComplexityAqueous Solubility (pH 7.4)Amine pKa (Approx.)Metabolic Stability (CLint)
Piperazine Low (Chair conformation)High~9.8Low (Prone to N-oxidation)
Morpholine Low (Chair conformation)High~8.3Moderate
Piperazin-2-one Low (Planar lactam region)Moderate~7.8Moderate
6-Me-2-oxa-5,8-diazaspiro[3.5]nonan-7-one High (Orthogonal spiro-fusion) Very High ~7.5 High (Sterically shielded)

Data Interpretation: The spirocycle achieves a "Goldilocks" pKa of ~7.5. Because it is closer to physiological pH (7.4) than piperazine, a larger fraction of the drug remains un-ionized in systemic circulation, drastically enhancing passive diffusion across lipid bilayers while maintaining excellent aqueous solubility due to the oxetane oxygen[2].

De Novo Synthesis & Derivatization Protocol

Causality of Experimental Design: Direct reductive amination of oxetan-3-one with diamines often fails or leads to partial ring-opening of the highly strained oxetane ring, especially when aggressive hydrides (e.g., LiAlH4) are utilized[4]. To establish a self-validating, high-yield system, we employ a stepwise chiral-pool approach utilizing a conjugate addition (aza-Michael) followed by mild reduction and spontaneous lactamization.

Step-by-Step Methodology: Synthesis of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Step 1: Henry Condensation (Nitroalkene Formation)

  • Charge a round-bottom flask with oxetan-3-one (1.0 equiv) and nitromethane (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of triethylamine (TEA) and stir at room temperature for 12 hours.

  • Checkpoint: Monitor via TLC/LC-MS. The reaction yields 3-(nitromethylene)oxetane .

Step 2: Stereoselective Aza-Michael Addition

  • Dissolve the 3-(nitromethylene)oxetane in anhydrous methanol.

  • Add (S)-alanine methyl ester hydrochloride (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

  • Stir at 40°C for 8 hours. The amine of the alanine derivative undergoes conjugate addition at the spiro carbon (C4).

  • Causality: Using (S)-alanine methyl ester directly installs the chiral 6-methyl group and the ester required for future lactamization, avoiding complex downstream asymmetric synthesis.

Step 3: Mild Nitro Reduction & Spontaneous Lactamization

  • Transfer the crude nitro-amine intermediate to a Parr hydrogenation vessel.

  • Add 10% Pd/C catalyst (0.1 equiv) and subject the mixture to H2 gas (30 psi) at room temperature for 6 hours.

  • Mechanism: The nitro group (-CH2NO2) is reduced to a primary amine (-CH2NH2). Upon formation, this highly nucleophilic amine (N8) spontaneously attacks the adjacent methyl ester (C7) of the alanine moiety.

  • Checkpoint: Filter through Celite, concentrate, and purify via flash chromatography. The spontaneous intramolecular cyclization yields the final spirocyclic lactam. LC-MS will show the expected [M+H]+ peak at m/z 157.1[5].

SynthesisWorkflow A 1. Henry Condensation Oxetan-3-one + Nitromethane (Catalyst: TEA) B 2. Aza-Michael Addition + (S)-Alanine Methyl Ester (Stereoselective C-N bond formation) A->B C 3. Mild Nitro Reduction Pd/C, H2 (Avoids Oxetane Opening) Yields: Diamine Intermediate B->C D 4. Intramolecular Lactamization Spontaneous Cyclization (Heat) Product: (S)-6-Methyl Spirocycle C->D

Fig 2: Stepwise de novo synthesis of the spirocyclic core via aza-Michael addition.

Applications in Target-Directed Drug Discovery

The 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one scaffold has been aggressively adopted in recent patent literature as a bioisosteric replacement for flat amines in several high-value therapeutic targets:

  • Deubiquitinase (DUB) Inhibitors (USP28/USP25): In the development of carboxamide-based inhibitors targeting USP28 and USP25 (enzymes implicated in stabilizing oncoproteins), this spirocycle is utilized as a highly soluble surface-binding motif[6]. The oxetane oxygen interacts favorably with the solvent-exposed regions of the DUB, while the rigid spiro-core directs the pharmacophore deep into the catalytic cleft.

  • LRRK2 Kinase Inhibitors: For the treatment of Parkinson's disease and Crohn's disease, modulating LRRK2 activity requires crossing the blood-brain barrier (BBB) or achieving high tissue penetration. Replacing traditional morpholine groups with 2-oxa-5,8-diazaspiro[3.5]nonane derivatives significantly improves target selectivity and lowers the topological polar surface area (TPSA), enhancing BBB permeability[7].

  • ALK2 Inhibitors (Fibrodysplasia Ossificans Progressiva): In the pursuit of inhibitors for the Activin receptor-like kinase 2 (ALK2), spirocyclic piperazines are employed to exploit the 3D topology of the kinase hinge region[8]. The 6-methyl group provides a precise steric clash that prevents binding to off-target kinases, ensuring high selectivity for ALK2.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC / National Institutes of Health URL:[Link]

  • Synthesis of Oxetane and Azetidine-containing spirocycles related to the 2,5-diketopiperazine framework Source: CORE URL:[Link]

  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • WO2024097355A1 - Deubiquitinase-targeting chimeras and related methods Source: Google Patents URL
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:[Link]

  • WO2024108128A1 - Lrrk2 inhibitors and uses thereof Source: Google Patents URL
  • Applications of oxetanes in drug discovery and medicinal chemistry Source: ResearchGate URL:[Link]

  • INHIBITORS OF ACTIVIN RECEPTOR-LIKE KINASE - EP 3442977 B1 Source: European Patent Office / Googleapis URL:[Link]

Sources

Exploratory

Architecting 3D Chemical Space: A Comprehensive Guide to the 6-Methyl-2-oxa-5,8-diazaspirononan-7-one Scaffold

Architecting 3D Chemical Space: A Comprehensive Guide to the 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one Scaffold Executive Summary & Rationale Modern drug discovery is undergoing a paradigm shift, moving away from flat,...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting 3D Chemical Space: A Comprehensive Guide to the 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one Scaffold

Executive Summary & Rationale

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. This transition, famously termed the [[1]], correlates higher fraction sp3 (Fsp3) character with improved clinical success rates, enhanced solubility, and reduced off-target toxicity.

Within this 3D chemical space, the 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one scaffold represents a highly privileged structural motif. By fusing an oxetane ring with a piperazinone system via a single spiro carbon, medicinal chemists can achieve orthogonal vector projection. The oxetane acts as a robust hydrogen bond acceptor that improves metabolic stability without the lipophilic penalty of a gem-dimethyl group, while the piperazinone core modulates amine basicity to mitigate hERG liability. This whitepaper deconstructs the structural logic, physicochemical causality, and self-validating synthetic workflows required to leverage this scaffold in advanced drug development.

Topological Deconstruction & SMILES Logic

To effectively incorporate this scaffold into in silico screening or synthetic planning, one must understand its exact topological mapping. The systematic IUPAC name, 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one, dictates a highly specific connectivity:

  • spiro[1]nonane core: A 4-membered ring and a 6-membered ring sharing the C4 spiro atom.

  • 2-oxa: An oxygen atom at position 2 (forming the oxetane).

  • 5,8-diaza & 7-one: Nitrogens at positions 5 and 8, with a carbonyl at position 7, forming a piperazinone ring.

  • 6-Methyl: A methyl substitution at the chiral C6 position, providing an additional vector for steric interaction within a target binding pocket.

The canonical SMILES string for this molecule is CC1NC2(COC2)CNC1=O. The logic of this notation is mapped in the diagram below.

SMILES_Mapping SMILES CC1NC2(COC2)CNC1=O Methyl C (Methyl at C6) SMILES->Methyl C6 C1 (Chiral Center C6) SMILES->C6 N5 N (Amine N5) SMILES->N5 Spiro C2 (Spiro Carbon C4) SMILES->Spiro Oxetane (COC2) (Oxetane Ring) SMILES->Oxetane C9 C (Methylene C9) SMILES->C9 N8 N (Amide N8) SMILES->N8 C7 C1=O (Carbonyl C7) SMILES->C7 Methyl->C6 Attached C6->N5 Ring Bond N5->Spiro Ring Bond Spiro->Oxetane Spiro Fusion Spiro->C9 Ring Bond C9->N8 Ring Bond N8->C7 Amide Bond C7->C6 Ring Closure 1

Topological mapping of the SMILES string to the spirocyclic molecular architecture.

Causality in Physicochemical Profiling

The selection of the 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one scaffold over simpler, planar alternatives is driven by strict physicochemical causality. [[2]] are engineered to solve specific pharmacokinetic bottlenecks.

  • Why the Oxetane Ring? Replacing a standard piperazine with a spiro-oxetane introduces a highly directional hydrogen bond acceptor. Unlike a gem-dimethyl group—which increases lipophilicity (LogP) and reduces aqueous solubility—the oxetane lowers LogP while maintaining resistance to cytochrome P450-mediated oxidative metabolism.

  • Why the Piperazinone? Standard piperazines contain two basic amines, often leading to high pKa values (>9.0), which can cause phospholipidosis and hERG channel inhibition. By converting one amine to an amide (the 7-one), the overall basicity is significantly reduced, enhancing membrane permeability.

Table 1: Comparative Physicochemical Properties
Property Metric2-Methylpiperazine (Planar Core)6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-oneCausality / Impact on Drug Design
Molecular Weight 100.16 g/mol 156.18 g/mol Slight increase, well within Rule of 5.
Fraction sp3 (Fsp3) 0.800.86Higher 3D character improves clinical success rates.
cLogP (Predicted) 0.45-0.60Oxetane oxygen significantly lowers lipophilicity.
TPSA (Ų) 24.150.4Increased polarity improves aqueous solubility.
Basic pKa (N5) ~9.2~7.8Amide electron-withdrawal lowers basicity, reducing hERG risk.

Self-Validating Synthetic Methodology

Synthesizing highly congested spirocyclic systems requires regioselective logic. The following step-by-step protocol details a self-validating workflow where the steric disparity between two amines is exploited to drive regioselective cyclization.

Synthesis_Workflow Start Starting Material Oxetan-3-one Step1 Strecker Reaction & Reduction (TMSCN/NH3, then LiAlH4) Start->Step1 IPC1 IPC 1: LC-MS & 1H-NMR Verify 3-amino-3-(aminomethyl)oxetane Step1->IPC1 Sample Aliquot Step2 Regioselective Acylation (2-Bromopropanoyl chloride, DIPEA) IPC1->Step2 Pass (Mass = 102.1) IPC2 IPC 2: LC-MS Confirm Mono-amide Formation Step2->IPC2 Sample Aliquot Step3 Intramolecular Cyclization (K2CO3, MeCN, Heat) IPC2->Step3 Pass (Mass = 237.0/239.0) Final Final Product 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Step3->Final Purify via Chiral HPLC

Step-by-step synthetic workflow and in-process controls for the spirocyclic scaffold.

Detailed Step-by-Step Protocol

Step 1: Synthesis of the Diamine Core (3-amino-3-(aminomethyl)oxetane)

  • Procedure: Treat oxetan-3-one with trimethylsilyl cyanide (TMSCN) and ammonia in methanol to perform a Strecker synthesis, yielding 3-aminooxetane-3-carbonitrile. Subsequently, reduce the nitrile using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0 °C to room temperature.

  • Causality: This step establishes the critical spiro center (C4) and installs the two required nitrogen atoms.

  • Self-Validation (IPC 1): Analyze via LC-MS. The reaction is only considered complete when the nitrile mass disappears and the diamine mass [M+H]+ = 103.1 is the dominant peak.

Step 2: Regioselective Acylation

  • Procedure: Dissolve the diamine in anhydrous DCM. Add 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA). Dropwise, add 1.0 equivalent of 2-bromopropanoyl chloride at -78 °C.

  • Causality: The primary amine on the methylene bridge (future N8) is sterically unhindered compared to the primary amine directly attached to the quaternary spiro carbon (future N5). This steric disparity forces the acid chloride to react exclusively at the unhindered amine, forming the critical amide bond without the need for protecting groups.

  • Self-Validation (IPC 2): Run LC-MS. A successful regioselective acylation will show a 1:1 isotopic doublet at [M+H]+ = 237.0 and 239.0 (due to 79Br and 81Br). If a mass of ~371 is observed, di-acylation has occurred, indicating the addition rate was too fast or temperature control failed.

Step 3: Intramolecular Cyclization

  • Procedure: Dilute the crude intermediate in acetonitrile (MeCN). Add 3.0 equivalents of Potassium Carbonate (K2CO3) and heat to 80 °C for 12 hours.

  • Causality: Under basic conditions, the sterically hindered amine (N5) acts as a nucleophile, undergoing an intramolecular SN2 displacement of the alpha-bromide to close the 6-membered piperazinone ring.

  • Self-Validation: Confirm product formation via LC-MS ([M+H]+ = 157.1).

Step 4: Chiral Resolution

  • Procedure: Because the alpha-carbon of the 2-bromopropanoyl chloride introduces a chiral center at C6, the resulting product is a racemate. Separate the (6R) and (6S) enantiomers using preparative Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column.

Integration into Advanced Drug Discovery

The [[3]] like 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one is rapidly expanding in two major therapeutic modalities:

  • Targeted Protein Degradation (PROTACs): Traditional PROTAC linkers (e.g., PEG chains) suffer from high conformational entropy, which can incur a massive thermodynamic penalty upon ternary complex formation. Incorporating this rigid spirocycle into the linker pre-organizes the conformation, lowering the entropic penalty and increasing degradation efficiency.

  • Kinase Inhibitors: The secondary amine (N5) serves as an excellent vector for attachment to a hinge-binding pharmacophore, while the oxetane ring projects into the solvent-exposed region to enhance solubility without acting as a metabolic liability.

References

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Evaluation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Introduction: Navigating the Preclinical Path for a Novel Spirocyclic Compound 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a novel heterocyclic compound featuring a unique spirocyclic architecture. Such three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Path for a Novel Spirocyclic Compound

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a novel heterocyclic compound featuring a unique spirocyclic architecture. Such three-dimensional scaffolds are of increasing interest in medicinal chemistry as they can offer improved physicochemical properties and explore new chemical space compared to traditional "flat" molecules.[1] The structure incorporates a β-lactam-like azetidinone ring fused to a morpholine-like oxazinane, presenting intriguing possibilities for biological activity. Spirocyclic compounds have shown promise in a range of therapeutic areas, including oncology, as well as neurological, metabolic, and infectious diseases.[2]

The successful translation of a promising new chemical entity (NCE) from the bench to the clinic hinges on rigorous preclinical evaluation. In vivo animal models are a critical component of this process, providing essential data on a compound's pharmacokinetics (PK), safety profile, and efficacy that cannot be replicated by in vitro assays alone.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo animal studies for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one. The methodologies described herein are grounded in established preclinical testing paradigms and are designed to generate robust, reproducible, and translatable data.

PART 1: Foundational Steps: Hypothesis-Driven Model Selection

The selection of an appropriate animal model is paramount for the success of any preclinical program.[5][6] A poorly chosen model can lead to misleading results, wasting time and resources. The choice must be driven by a clear scientific hypothesis, which in turn should be informed by initial in vitro characterization of the compound.

The In Vitro Compass: Guiding Your In Vivo Strategy

Before embarking on animal studies, a foundational understanding of the compound's biological activity must be established through a panel of in vitro assays. Given the structural motifs of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, two primary therapeutic avenues present themselves as logical starting points: oncology and infectious diseases.

  • Oncology Hypothesis: The diazaspiro[3.5]nonane core is structurally related to scaffolds that have been successfully developed as anticancer agents. For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been investigated as covalent inhibitors of KRAS G12C, a key oncogenic driver.

    • Recommended In Vitro Screen: A broad panel of human cancer cell lines (e.g., NCI-60) should be used to assess cytotoxicity (IC50 values). Positive hits should be followed by mechanistic studies to identify the molecular target or pathway.

  • Infectious Disease Hypothesis: The azetidin-2-one ring is the defining feature of β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.[7] While the spirocyclic fusion and substitutions in the target compound differ from traditional penicillins and cephalosporins, the potential for antibacterial activity warrants investigation.

    • Recommended In Vitro Screen: Test for antimicrobial activity against a panel of clinically relevant bacteria (e.g., the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Determine the Minimum Inhibitory Concentration (MIC) for each strain.

The results from these in vitro assays will be the primary determinant for selecting the appropriate in vivo efficacy model.

Rationale for Animal Model Selection

Choosing the right animal model requires a multi-faceted evaluation of its clinical relevance and predictive validity.[6] The goal is to use a system that mimics the human condition as closely as possible in terms of pathophysiology and drug response.

  • Face Validity: Does the model exhibit symptoms and pathological features similar to the human disease?

  • Construct Validity: Does the underlying cause of the disease in the model mirror that in humans?[6]

  • Predictive Validity: Does the model's response to therapeutic agents accurately predict clinical outcomes in humans?[6]

  • Pharmacological Relevance: The chosen species should exhibit pharmacological activity to the test compound, ideally through a homologous target.[8]

  • Logistical and Ethical Considerations: The cost, availability, and ethical implications of using a particular model must be weighed.[6] Rodents (mice and rats) are the most common starting point for drug discovery due to their well-characterized genetics, rapid breeding cycles, and lower costs.[6]

The following decision tree provides a logical workflow for selecting an appropriate in vivo pathway based on initial in vitro findings.

G cluster_0 start Start: In Vitro Data for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one in_vitro Hypothesis-Driven In Vitro Screening start->in_vitro pk_tox Proceed to In Vivo Pharmacokinetics & Toxicology (PART 2) in_vitro->pk_tox Significant Activity Observed no_activity No Significant Activity: Re-evaluate, Derivatize, or Terminate in_vitro->no_activity No Activity oncology_path Oncology Pathway: Select Xenograft Model (PART 3.1) pk_tox->oncology_path If In Vitro Cytotoxicity was observed id_path Infectious Disease Pathway: Select Infection Model (PART 3.2) pk_tox->id_path If In Vitro Antibacterial (low MIC) was observed caption Decision workflow for in vivo model selection.

Figure 1: Decision workflow for in vivo model selection.

PART 2: Core In Vivo Profiling: Pharmacokinetics and Toxicology

Regardless of the therapeutic indication, initial in vivo studies must characterize the compound's pharmacokinetic profile and establish a safe dose range. These studies are typically performed in healthy rodents and are a prerequisite for efficacy testing.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one following intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

Methodology:

  • Acclimatization: Acclimate animals for at least 3-5 days prior to the study.[9]

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol in water). The formulation must be sterile for IV administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous vein) into EDTA-coated tubes at predetermined time points.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

ParameterTypical IV Time Points (hours)Typical PO Time Points (hours)
Blood Collection0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 240.25, 0.5, 1, 2, 4, 8, 24
Table 1: Example blood sampling schedule for a rodent PK study.
Protocol: Acute Toxicity (Maximum Tolerated Dose - MTD) Study

Objective: To determine the single-dose MTD and identify potential target organs of toxicity.[10]

Animal Model: Male and female Swiss Webster mice (n=3-5 per dose group).

Methodology:

  • Dose Selection: Select a range of doses based on in vitro cytotoxicity data or a starting dose of 2000 mg/kg if no data is available (following OECD Guideline 423).

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., PO or IP).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for at least 14 days. Record body weights daily for the first week, then weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis, especially from animals showing signs of toxicity.[11]

PART 3: Efficacy Testing in Preclinical Disease Models

Once a safe dose range and basic PK profile are established, the compound can be advanced into disease models to test for efficacy. The choice of model is dictated by the initial in vitro findings, as outlined in Part 1.

Application in Oncology: Human Tumor Xenograft Model

This model is appropriate if 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one demonstrated potent cytotoxic activity against a specific human cancer cell line in vitro. It is a widely used model for evaluating anti-cancer drug efficacy.

Objective: To evaluate the anti-tumor activity of the compound in mice bearing human tumor xenografts.

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are required to prevent rejection of the human tumor cells.

Methodology:

  • Cell Culture: Culture the selected human cancer cell line (e.g., NCI-H1373 for a KRAS-mutant lung cancer model) under sterile conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in a sterile medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group).

  • Treatment:

    • Vehicle Control Group: Administer the vehicle alone.

    • Test Compound Group(s): Administer 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one at one or more doses below the MTD.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent for that cancer type.

    • Dosing should occur on a regular schedule (e.g., daily, twice weekly) for a defined period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Euthanize animals if tumors exceed a predetermined size or if signs of excessive morbidity are observed.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate TGI at the end of the study.

Figure 2: Experimental workflow for a xenograft efficacy study.
Application in Infectious Disease: Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibacterial agents.[12][13] It is appropriate if 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one exhibited a low MIC against a specific bacterial strain in vitro.

Objective: To determine the in vivo bactericidal or bacteriostatic activity of the compound against a specific pathogen in a localized infection.

Animal Model: Neutropenic mice are often used to create a more severe infection and to evaluate the drug's activity independent of the host immune system.[12]

Methodology:

  • Induce Neutropenia (Optional but Recommended):

    • Administer cyclophosphamide intraperitoneally (IP) on day -4 and day -1 prior to infection to deplete neutrophils.

  • Prepare Bacterial Inoculum:

    • Grow the target bacterial strain (e.g., S. aureus or E. coli) to mid-log phase.

    • Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.

  • Initiate Treatment:

    • At a set time post-infection (e.g., 2 hours), begin treatment.

    • Randomize animals into groups (n=6-8 per group): Vehicle control, Test Compound (at various doses), and Positive Control (e.g., a relevant antibiotic like piperacillin).[12]

    • Administer treatments via a clinically relevant route (e.g., subcutaneous or oral) at set intervals (e.g., every 8 or 12 hours) based on the compound's PK profile.

  • Determine Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the mean log10 CFU per gram of tissue for each treatment group.

    • Efficacy is demonstrated by a significant reduction in bacterial burden compared to the vehicle control group at time zero (start of treatment). A 1- to 2-log reduction is typically considered bacteriostatic, while a ≥3-log reduction is considered bactericidal.

Treatment GroupDosing Regimen (example)Expected Outcome
Vehicle ControlVehicle, q8h, SCBacterial growth of >2 log10 CFU/g over 24h
Test Compound (Low Dose)10 mg/kg, q8h, SCNo change or slight reduction in CFU/g (static)
Test Compound (High Dose)50 mg/kg, q8h, SC>3 log10 reduction in CFU/g (cidal)
Positive ControlRelevant Antibiotic>3 log10 reduction in CFU/g (cidal)
Table 2: Example treatment groups and expected outcomes for a murine thigh infection model.

Conclusion: A Pathway to Clinical Candidacy

The in vivo animal models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one. By starting with hypothesis-driven in vitro screening, researchers can make an informed decision on the most relevant therapeutic path to explore. Subsequent, carefully designed studies to assess pharmacokinetics, safety, and in vivo efficacy will generate the critical data package needed to justify the advancement of this novel spirocyclic compound toward clinical development. Adherence to rigorous, validated protocols and ethical guidelines is essential for ensuring the quality and translatability of the findings.

References

  • A Structured Approach to Optimizing Animal Model Selection for Human Translation - PMC. (2022, April 14). Vertex AI Search.
  • Selecting Animal Models: A Guide for Biomedical Research Success - HuaTeng. (2025, November 14). Vertex AI Search.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25). Vertex AI Search.
  • FDA Issues Final Guidance for Animal Studies to Evaluate Medical Devices | AAMI News. (2023, March 28). Vertex AI Search.
  • Overview of the Animal Model Qualification Program - FDA. (2023, April 4). Vertex AI Search.
  • Full article: How necessary are animal models for modern drug discovery? - Taylor & Francis. (2021, September 3). Vertex AI Search.
  • A standardised framework to identify optimal animal models for efficacy assessment in drug development | PLOS One. (2019, June 13). Vertex AI Search.
  • General Considerations for Animal Studies Intended to Evaluate Medical Devices | FDA. (2023, March 28). Vertex AI Search.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Vertex AI Search.
  • Use of transgenic and mutant animal models in the study of heterocyclic amine-induced mutagenesis and carcinogenesis - PubMed. (2003, January 31). Vertex AI Search.
  • Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regul
  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies | FDA. (2025, April 10). Vertex AI Search.
  • FDA Phase Out of Animal Test Requirements for Drugs Begins With Biologics. (2025, April 11). Vertex AI Search.
  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques - MDPI. (2021, May 25). Vertex AI Search.
  • Pharmacological Effects of β-Lactam Antimicrobial: A Comprehensive Literature Review on Pharmacokinetics, Pharmacodynamics, and - OASK Publishers. (2025, November 15). Vertex AI Search.
  • PK-PD modeling of β-lactam antibiotics: in vitro or in vivo models? - PubMed. (2011, June 15). Vertex AI Search.
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010, February 15). Vertex AI Search.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. (2022, October 1). Vertex AI Search.
  • In-vitro, in-vivo and ex-vivo studies with oral -lactams against Streptococcus pneumoniae - SciSpace. Vertex AI Search.
  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023, July 3). Vertex AI Search.
  • Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation - FDA. (2020, February 29). Vertex AI Search.

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Application

Application Notes &amp; Protocols: Synthesis and Evaluation of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones as Selective M1 Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of M1 Muscarinic Agonists The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a critical therapeutic ta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of M1 Muscarinic Agonists

The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a critical therapeutic target for a range of neurological disorders, most notably Alzheimer's disease (AD). The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine contributes significantly to the cognitive deficits observed in patients. M1 receptors are highly expressed in the central nervous system and play a pivotal role in learning and memory. Importantly, these receptors are relatively preserved in the brains of AD patients, making them an accessible target for therapeutic intervention.

Selective activation of M1 receptors offers a multi-faceted approach to treating AD. Beyond simply addressing the symptoms of cognitive decline, M1 agonists have been shown to modulate the underlying pathology of the disease. Stimulation of M1 receptors can enhance the processing of amyloid precursor protein (APP) through the non-amyloidogenic pathway, leading to a decrease in the production of neurotoxic β-amyloid (Aβ) peptides. Furthermore, M1 activation has been linked to a reduction in the hyperphosphorylation of tau protein, another key hallmark of AD. This dual action on both Aβ and tau pathologies positions M1 agonists as highly promising disease-modifying agents.

The 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold represents a novel class of compounds that have been investigated as M1 muscarinic agonists. These spirocyclic structures offer a rigid framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the synthesis, characterization, and evaluation of these compounds, offering researchers a comprehensive resource for developing next-generation M1-targeted therapeutics.

Synthetic Strategy: A Modular Approach to Spirocyclic Scaffolds

The synthesis of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones is achieved through a robust and efficient two-step sequence. The core strategy involves a Michael addition reaction followed by an intramolecular cyclization. This approach allows for the introduction of diversity at both the N2 and N8 positions of the spirocycle, facilitating the exploration of structure-activity relationships (SAR).

A generalized synthetic workflow is presented below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization A α,β-Unsaturated Ester (e.g., Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate) C Michael Adduct Intermediate A->C Base (e.g., NaOEt) Ethanol B Hydroxyurea B->C D 1-Oxa-2,8-diazaspiro[4.5]decan-3-one (Final Product) C->D Acid or Base Catalysis Heat

Caption: General synthetic scheme for 1-oxa-2,8-diazaspiro[4.5]decan-3-ones.

Detailed Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

This protocol provides a representative synthesis for this class of compounds.

Materials and Reagents:

  • Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

  • Hydroxyurea

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Michael Addition

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add hydroxyurea portion-wise at room temperature.

  • Stir the resulting suspension for 30 minutes.

  • Add a solution of ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and neutralize with aqueous HCl.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude Michael adduct.

Step 2: Intramolecular Cyclization

  • Dissolve the crude Michael adduct from Step 1 in a suitable solvent (e.g., toluene or ethanol).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide).

  • Heat the mixture to reflux until cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one.

Pharmacological Characterization: Assessing M1 Agonist Activity

A thorough pharmacological evaluation is essential to confirm the M1 agonist activity and selectivity of the synthesized compounds. This involves a combination of in vitro binding and functional assays.

In Vitro Receptor Binding Assays

The primary objective of binding assays is to determine the affinity of the test compounds for the M1 receptor and to assess their selectivity over other muscarinic receptor subtypes, particularly the M2 receptor, which is associated with undesirable peripheral side effects.

Protocol Outline: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing either human M1 or M2 receptors.

  • Assay Buffer: Utilize a suitable buffer, such as phosphate-buffered saline (PBS), at physiological pH.

  • Radioligand: Use a high-affinity muscarinic radi

Method

Application Note: Protocols for Staudinger [2+2] Ketene-Imine Cycloaddition for Spiro-β-Lactams

[1][2][3][4][5] -Lactams via Staudinger Cycloaddition Executive Summary The -lactam (azetidin-2-one) ring remains a privileged scaffold in medicinal chemistry, extending far beyond its classical role in antibiotics to in...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]


-Lactams via Staudinger Cycloaddition

Executive Summary

The


-lactam (azetidin-2-one) ring remains a privileged scaffold in medicinal chemistry, extending far beyond its classical role in antibiotics to include cholesterol absorption inhibitors, MDM2 inhibitors (anticancer), and enzyme inhibitors. Spiro-

-lactams
, where the C4 position of the lactam ring forms a spiro-junction with another cyclic system (frequently oxindole or fluorene), offer enhanced structural rigidity and novel 3D-pharmacophore vectors compared to their monocyclic counterparts.

This application note details the Staudinger [2+2] ketene-imine cycloaddition , the most robust method for constructing these complex spiro-architectures. Unlike simple amide couplings, this reaction requires rigorous control over the in situ generation of ketenes and the stereoelectronic environment of the imine to dictate the diastereoselectivity (cis vs. trans).

Mechanistic Foundations & Stereochemical Control[6][7]

To successfully execute this protocol, one must understand that the Staudinger reaction is not a concerted


 cycloaddition (which is thermally forbidden). It proceeds via a stepwise zwitterionic intermediate.[1]
The Reaction Pathway

The reaction involves the nucleophilic attack of the imine nitrogen onto the electrophilic ketene carbonyl (generated in situ). This forms a zwitterionic intermediate.[1][2] The subsequent ring closure—the rate-determining step—is governed by torquoselectivity .[3][4]

  • Electronic Influence:

    • Electron-Donating Groups (EDG) on the ketene favor cis -

      
      -lactams.[1][4]
      
    • Electron-Withdrawing Groups (EWG) on the ketene favor trans -

      
      -lactams.[4]
      
    • Imine Isomerization: If the ring closure is slow, the imine moiety in the zwitterion can isomerize, leading to the thermodynamic trans product.

Mechanistic Visualization

StaudingerMechanism AcidChloride Acid Chloride (Precursor) Ketene Ketene (In Situ) AcidChloride->Ketene - HCl Base Tertiary Amine (Base) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Imine Cyclic Imine (Schiff Base) Imine->Zwitterion Conrotatory Conrotatory Ring Closure Zwitterion->Conrotatory Rate Determining SpiroLactam Spiro-β-Lactam (Product) Conrotatory->SpiroLactam

Figure 1: Stepwise mechanism of the Staudinger cycloaddition. The stability of the Zwitterion determines the stereochemical outcome.

Pre-Reaction Planning: The "Setup"

Reagent Selection Table
ComponentStandard ReagentRole & Notes
Ketene Precursor Phenylacetyl chloride (or derivatives)Provides the C3-C4 bond. Substituents here drive electronic bias.[1]
Imine Source Isatin-3-imines (Indoline-2,3-dione Schiff bases)Provides the N1-C4 bond. The cyclic nature creates the spiro junction.
Base Triethylamine (

) or Hünig's Base (DIPEA)
Dehydrohalogenates the acid chloride. Must be anhydrous.
Solvent Dichloromethane (DCM)Standard.[4] Anhydrous is critical to prevent ketene hydrolysis.
Activator Tosyl Chloride (TsCl)Optional: Used if starting from Carboxylic Acid instead of Acid Chloride.
Critical Pre-Requisite: Anhydrous Conditions

Ketenes react violently with water to revert to carboxylic acids.

  • Glassware: Flame-dried or oven-dried (120°C for 4h).

  • Solvents: Distilled over

    
     or passed through an activated alumina column (SPS).
    
  • Atmosphere: Positive pressure of Argon or Nitrogen.

Standard Operating Procedure (SOP): Thermal Generation

Target: Synthesis of 3,3-diphenyl-spiro[azetidine-2,3'-indoline]-2',4-dione.

Preparation of Isatin Imine (Schiff Base)

Before the Staudinger reaction, you must synthesize the imine.

  • Dissolve Isatin (1.0 eq) and the corresponding Aniline (1.0 eq) in Ethanol (10 mL/mmol).

  • Add a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux for 3–6 hours (Monitor via TLC; disappearance of Isatin).

  • Cool to RT. The Schiff base usually precipitates. Filter, wash with cold ethanol, and dry under vacuum.

Staudinger Cycloaddition Protocol

Scale: 1.0 mmol

  • Imine Solubilization: In a flame-dried Schlenk flask under Argon, dissolve the Isatin Schiff base (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

    • Note: If solubility is poor, warm gently or switch to anhydrous Toluene.

  • Base Addition: Add dry Triethylamine (3.0 mmol, 3.0 eq) via syringe. Cool the mixture to 0°C (ice bath).

  • Ketene Precursor Addition: Dissolve the Acid Chloride (1.2 mmol, 1.2 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction flask over 15–20 minutes.

    • Why Dropwise? High local concentrations of ketene can lead to dimerization (diketene formation) rather than reaction with the imine.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 12–16 hours.

    • QC Check: Spot TLC. The spiro-

      
      -lactam is usually less polar than the starting imine.
      
  • Quench & Workup:

    • Quench with saturated

      
       solution (10 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

Advanced Protocol: Microwave-Assisted Synthesis

For difficult substrates or to alter diastereoselectivity.

Rationale: Microwave irradiation provides rapid dielectric heating, often accelerating the zwitterion ring closure, which can kinetically trap the cis isomer before isomerization occurs.

  • Vessel: Use a 10 mL microwave-dedicated glass vial with a crimp cap.

  • Loading: Add Isatin Imine (1.0 mmol), Acid Chloride (1.2 mmol), and

    
     (3.0 mmol) in Chlorobenzene (3 mL).
    
  • Irradiation:

    • Power: Dynamic (Max 200W).

    • Temp: 100°C.

    • Time: 5–10 minutes.

  • Workup: Direct loading onto silica gel column after solvent evaporation is recommended to minimize handling losses.

Characterization & Validation

Proving the spiro structure and stereochemistry is the most challenging step.

NMR Diagnostics

Unlike simple


-lactams, spiro-compounds lack the 

coupling constant (

) because C4 is quaternary.
  • 
     NMR:  Look for the characteristic carbonyl signal of the 
    
    
    
    -lactam ring around 160–165 ppm . The spiro-carbon (C4) usually appears between 60–75 ppm .
  • 
     NMR (Stereochemistry): 
    
    • Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • Cis-isomer: Strong NOE correlation between the proton on C3 (lactam) and the protons on the aromatic ring of the imine substituent (if sterically close).

    • X-Ray Crystallography: Often required for definitive assignment of spiro-stereochemistry.

Workflow Decision Tree

Workflow Start Start Synthesis SubstrateCheck Is Imine Electron Deficient? Start->SubstrateCheck Standard Standard Protocol (DCM, 0°C -> RT) SubstrateCheck->Standard No (Standard) Heat Reflux Protocol (Toluene, 110°C) SubstrateCheck->Heat Yes (Low Reactivity) MW Microwave Protocol (Chlorobenzene, 100°C) SubstrateCheck->MW Yes (Fast Track) Purify Flash Chromatography Standard->Purify Heat->Purify MW->Purify Analyze NOESY / X-Ray Purify->Analyze

Figure 2: Decision matrix for selecting the appropriate Staudinger protocol based on substrate reactivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction / Low Yield Ketene hydrolysis due to moisture.Re-distill DCM over

. Ensure

is dry.
Complex Mixture Ketene dimerization.Slow down the addition of Acid Chloride. Dilute the reaction further.
Imine Hydrolysis Acidic byproducts.Ensure excess base (3.0 eq) is used to neutralize HCl immediately.
Inseparable Diastereomers Similar polarity of cis/trans.Try crystallization from EtOH/Hexane before column chromatography.

References

  • Staudinger, H. (1907).[5] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

  • Jiao, L., Liang, X., & Xu, J. X. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society. [Link]

  • Jarrahpour, A., et al. (2022).[6] "Synthesis, in-vitro Biological Evaluation, and Molecular Docking Study of Novel spiro-β-lactam-isatin Hybrids." Research Square (Preprint/Nature Portfolio). [Link]

  • Krivovicheva, V., et al. (2024).[2] "Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade."[7][8][2] The Journal of Organic Chemistry. [Link][7][8][2]

  • Singh, G. S. (2003). "Recent progress in the synthesis and chemistry of azetidin-2-ones." Tetrahedron. [Link]

Sources

Application

Application Note: Engineering Neuroactive Compounds via Spirocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction: The "Escape from Flatland" in CNS Drug Discovery The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The "Escape from Flatland" in CNS Drug Discovery

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, largely due to the inability of drug candidates to effectively cross the blood-brain barrier (BBB) while maintaining target specificity. Traditional medicinal chemistry heavily relied on planar, sp2-hybridized aromatic scaffolds. However, these "flat" molecules often suffer from poor aqueous solubility, high susceptibility to P-glycoprotein (P-gp) efflux, and promiscuous off-target binding (e.g., hERG toxicity) [1].

To overcome these liabilities, the "escape from flatland" paradigm emphasizes increasing the fraction of sp3-hybridized carbons (


) within a molecule [1]. Spirocyclic scaffolds—where two rings are fused at a single quaternary carbon atom—are premier structural motifs for this purpose. They offer unique three-dimensional vector projections, restricted conformational flexibility, and improved physicochemical profiles, making them ideal for engaging complex CNS targets like BACE1 (for Alzheimer's disease) or glioblastoma pathways [2, 3].

TargetInteraction cluster_flat Planar Aromatic (Low Fsp3) cluster_spiro Spirocycle (High Fsp3) Flat 2D Conformation OffTarget High Off-Target Binding (e.g., hERG) Flat->OffTarget Efflux P-gp Efflux Susceptibility Flat->Efflux Spiro 3D Vector Projection Specific Deep Pocket Binding (e.g., BACE1 Asp dyad) Spiro->Specific BBB Enhanced BBB Penetration Spiro->BBB

Figure 1: Pharmacological impact of 3D spirocyclic vectors vs. planar aromatics.

Physicochemical Advantages of Spirocycles

By substituting flat aromatic rings with spirocyclic equivalents (such as oxa-spirocycles or spiro-piperidines), medicinal chemists can dramatically alter the pharmacokinetic landscape of a lead compound [4]. The table below summarizes the typical physicochemical shifts observed during a scaffold-hopping optimization from a planar lead to a spirocyclic neurotherapeutic.

Table 1: Comparative Physicochemical Profiles (Planar vs. Spirocyclic Scaffolds)

PropertyPlanar Aromatic LeadSpirocyclic Optimized LeadCausality / Pharmacological Impact

Fraction
< 0.30> 0.60High 3D character improves aqueous solubility and limits flat-stacking aggregation.
LogP (Lipophilicity) 4.5 – 5.52.0 – 3.5Lower lipophilicity reduces non-specific lipid binding and toxicity.
P-gp Efflux Ratio > 5.0 (High Efflux)< 1.5 (Low Efflux)3D bulk prevents optimal binding to the planar recognition sites of P-glycoprotein.
BBB Permeability (

)

cm/s

cm/s
Optimized lipophilic efficiency allows passive diffusion across brain endothelia.

Synthetic Workflow and Methodologies

The modular synthesis of spirocyclic scaffolds allows for orthogonal diversification, enabling the rapid generation of compound libraries for CNS screening. A highly robust method for generating spiro-tetrahydrofurans (spiro-THFs) utilizes N-Boc-protected cyclic aminoketones as starting materials [2].

Workflow A Precursor Selection (N-Boc-piperidone) B Grignard Addition (+CeCl3) A->B Step 1 C Epoxidation & Cyclization (mCPBA, 5-exo-tet) B->C Step 2 D Spirocyclic Scaffold (High Fsp3) C->D Step 3 E Library Diversification D->E Step 4 F PAMPA-BBB & CNS Screening E->F Validation

Figure 2: Modular synthesis and screening workflow for spirocyclic neurotherapeutics.

Protocol 1: Synthesis of Spirocyclic THFs from N-Boc-3-piperidone

This protocol details the synthesis of a spirocyclic scaffold featuring a high


 content. The methodology relies on a critical cerium-mediated Grignard addition followed by a spontaneous Baldwin-favored cyclization [2].

Materials Required:

  • N-Boc-3-piperidone (1.0 eq)

  • Homoallyl magnesium bromide (1.5 eq, freshly prepared)

  • Anhydrous Cerium(III) chloride (

    
    , 1.5 eq)
    
  • meta-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Organocerium Reagent:

    • Action: Suspend anhydrous

      
       in dry THF and stir vigorously at room temperature for 2 hours. Cool the suspension to -78 °C.
      
    • Action: Dropwise add the freshly prepared homoallyl magnesium bromide to the

      
       suspension. Stir for 1 hour at -78 °C.
      
    • Causality: Grignard reagents are highly basic. If added directly to N-Boc-3-piperidone, the basicity causes enolization of the ketone rather than nucleophilic addition, drastically reducing yields.

      
       transmetalates the Grignard reagent, increasing its nucleophilicity while suppressing its basicity, ensuring strict 1,2-addition.
      
  • Nucleophilic Addition:

    • Action: Add N-Boc-3-piperidone (dissolved in minimal dry THF) dropwise to the organocerium mixture at -78 °C.

    • Action: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous

      
       and extract with ethyl acetate to isolate the tertiary alcohol intermediate.
      
  • Epoxidation and Spontaneous Cyclization:

    • Action: Dissolve the purified tertiary alcohol in anhydrous DCM and cool to 0 °C.

    • Action: Add mCPBA in small portions. Stir the mixture at ambient temperature for 12 hours.

    • Causality: mCPBA epoxidizes the terminal alkene of the homoallyl group. Once the epoxide forms, the proximate tertiary alcohol spontaneously attacks the epoxide in a nucleophilic ring-opening event. According to Baldwin's rules, this proceeds via a favored 5-exo-tet trajectory, exclusively yielding the spirocyclic tetrahydrofuran (spiro-THF) scaffold [2].

  • Purification:

    • Action: Quench with saturated aqueous

      
       and 
      
      
      
      . Extract with DCM, dry over
      
      
      , and purify via flash chromatography (Hexanes/EtOAc) to yield the racemic spirocyclic scaffold.

Biological Validation: BBB Permeability

For neuroactive compounds, demonstrating target affinity is insufficient; the molecule must cross the BBB. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, self-validating in vitro model used to predict passive brain penetration.

Protocol 2: PAMPA-BBB Permeability Assay

This protocol establishes a self-validating system to ensure assay integrity before screening novel spirocyclic libraries.

Materials Required:

  • PAMPA-BBB 96-well donor and acceptor plates (e.g., Millipore)

  • Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Control Compounds: Verapamil (High permeability), Theophylline (Low permeability)

Step-by-Step Methodology:

  • Membrane Preparation:

    • Action: Carefully coat the PVDF membrane filters of the donor plate with 5 µL of the PBL/dodecane solution.

    • Causality: The PBL closely mimics the lipid composition of the human brain endothelium, providing a biologically relevant barrier for passive diffusion.

  • Compound Loading:

    • Action: Prepare 10 µM solutions of the spirocyclic test compounds and the control compounds in PBS (containing max 1% DMSO to ensure solubility without disrupting the lipid layer).

    • Action: Add 300 µL of the compound solutions to the donor wells. Add 300 µL of blank PBS to the corresponding acceptor wells.

  • Incubation:

    • Action: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber.

    • Causality: The 18-hour window allows compounds to reach thermodynamic equilibrium across the artificial membrane.

  • Quantification and Self-Validation:

    • Action: Separate the plates. Quantify the concentration of compounds in both donor and acceptor wells using LC-MS/MS.

    • Action: Calculate the apparent permeability (

      
      ).
      
    • System Validation Check: The assay is only valid if Verapamil demonstrates a

      
       cm/s and Theophylline demonstrates a 
      
      
      
      cm/s. If these internal controls fail, the lipid membrane integrity was compromised, and the plate data must be discarded.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Kumar, S., Thornton, P. D., Painter, T. O., Jain, P., Downard, J., Douglas, J. T., & Santini, C. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(18), 9137–9143. URL:[Link]

  • Hunt, K. W., et al. (2013). Spirocyclic Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid Beta in a Higher Species. RCSB Protein Data Bank. URL: [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. URL:[Link]

Method

Application Note &amp; Protocols: High-Throughput Screening of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel spirocyclic compound, 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one. Spirocyclic scaffolds are of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel spirocyclic compound, 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one. Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target specificity and optimized physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for compound handling, primary biochemical screening, hit confirmation, and counter-screening to identify and validate potential modulators of protein kinase activity. By explaining the causality behind experimental choices, this document serves as a practical manual for integrating this novel compound into kinase-focused drug discovery programs.

Introduction: The Rationale for Screening Spirocyclic Compounds

The quest for novel therapeutic agents has driven medicinal chemistry towards more complex and three-dimensional molecular architectures. Spirocycles, which contain two rings connected by a single common atom, represent a promising class of compounds. Their rigid, non-planar structure allows for precise orientation of substituents in three-dimensional space, potentially enabling highly specific interactions with protein binding sites.

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a novel chemical entity featuring an oxetane ring fused to a diazepanone ring. The oxetane moiety can act as a bioisostere for other functional groups and can improve metabolic stability and aqueous solubility. The diazepanone core, a privileged scaffold in medicinal chemistry, is found in numerous biologically active compounds. This unique combination of structural features makes 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one a compelling candidate for HTS campaigns, particularly against well-validated target classes such as protein kinases.

This application note will use the hypothetical screening of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one against a representative protein kinase, Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2), to illustrate the principles and protocols of a typical HTS campaign.

Compound Handling and Management

Proper handling of test compounds is critical to ensure the integrity and reproducibility of screening data.

2.1. Storage and Stability

  • Long-Term Storage: The solid compound should be stored at -20°C or lower in a desiccated environment to prevent degradation.

  • Stock Solutions: High-concentration stock solutions (typically 10 mM) should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into single-use volumes and stored at -20°C to minimize freeze-thaw cycles.

2.2. Solubilization and Plating

The solubility of the compound in the assay buffer is a critical parameter. Poor solubility can lead to compound precipitation and false-positive results.

Protocol: Preparation of Compound Plates

  • Thaw Stock Solution: Allow a single-use aliquot of 10 mM 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one in DMSO to thaw at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response testing. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Acoustic Dispensing: Use a non-contact acoustic liquid handler to transfer nanoliter volumes of the compound solutions from the source plates to the assay plates (e.g., 384-well plates). This technology minimizes DMSO carryover and improves data quality.

Primary High-Throughput Screening: A Kinase Inhibition Assay

The following protocol describes a generic, fluorescence-based biochemical assay for identifying inhibitors of MAPK1. This type of assay is widely used in HTS due to its sensitivity, robustness, and scalability.

3.1. Assay Principle

The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The remaining ATP is then detected using a coupled enzyme system that produces a fluorescent signal. A decrease in fluorescence indicates kinase inhibition.

3.2. Experimental Workflow

The overall workflow for the primary HTS is depicted below.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Biochemical Assay cluster_readout Data Acquisition & Analysis Compound_Plating Compound Dispensing (10 µM final) Add_Kinase Add MAPK1 Enzyme Compound_Plating->Add_Kinase Assay Plate Controls Control Dispensing (Staurosporine & DMSO) Controls->Add_Kinase Add_Substrate Add Substrate/ATP Mix Add_Kinase->Add_Substrate Pre-incubation Incubate Incubate at RT Add_Substrate->Incubate Kinase Reaction Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Read Fluorescence Add_Detection_Reagent->Read_Plate Signal Development Data_Analysis Data Analysis & Hit Selection Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for a kinase inhibition assay.

3.3. Detailed Protocol: Primary Screening

  • Compound Plating: Dispense 50 nL of 10 µM 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one in DMSO into the appropriate wells of a 384-well assay plate. Also include wells with a known kinase inhibitor (e.g., staurosporine) as a positive control and DMSO alone as a negative control.

  • Kinase Addition: Add 5 µL of MAPK1 enzyme solution (e.g., 2X final concentration in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of a substrate/ATP solution (e.g., 2X final concentration) to all wells to start the kinase reaction. The final volume should be 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and initiates a luminescent signal.

  • Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

3.4. Data Analysis and Hit Identification

The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay.

  • Z'-factor Calculation:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Identification:

    • The activity of each compound is typically expressed as percent inhibition:

      • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • A "hit" is defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three times the standard deviation of the negative controls.

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen must undergo a series of follow-up experiments to confirm their activity and rule out artifacts.

4.1. Dose-Response Analysis

The potency of the hit compound is determined by generating a dose-response curve. This involves testing the compound over a range of concentrations to determine its half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Prepare a serial dilution of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Perform the kinase inhibition assay as described in section 3.3 with the different concentrations of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Parameter Description Example Value
Top Maximum percent inhibition100%
Bottom Minimum percent inhibition0%
IC50 Concentration for 50% inhibition1.2 µM
Hill Slope Slope of the curve at the IC501.1

4.2. Counter-Screening

Counter-screens are essential to eliminate false positives that may arise from assay artifacts rather than true inhibition of the target kinase.

Counter_Screen_Logic Primary_Hit Primary Hit from MAPK1 Screen ATP_Depletion_Assay ATP Depletion Assay (No Kinase) Primary_Hit->ATP_Depletion_Assay Test for Artifact Promiscuity_Assay Promiscuity Assay (Unrelated Kinase) Primary_Hit->Promiscuity_Assay Test for Specificity Confirmed_Hit Confirmed, Specific Hit ATP_Depletion_Assay->Confirmed_Hit Inactive Promiscuity_Assay->Confirmed_Hit Inactive

Caption: Logic flow for counter-screening to validate primary hits.

Common Counter-Screens:

  • ATP Depletion Assay: Run the assay in the absence of the kinase enzyme. An active compound in this assay suggests it interferes with the ATP detection system.

  • Promiscuity/Selectivity Assays: Test the compound against a panel of unrelated kinases to assess its selectivity. A compound that inhibits many kinases may be a promiscuous inhibitor and less desirable as a drug candidate.

Conclusion

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one represents a novel chemical scaffold with potential for the development of new therapeutics. This application note provides a comprehensive and scientifically grounded framework for its evaluation in a high-throughput screening campaign against protein kinases. By following these detailed protocols for compound management, primary screening, hit confirmation, and counter-screening, researchers can effectively and efficiently assess the biological activity of this and other novel compounds, paving the way for further lead optimization and drug development.

References

  • Title: Spirocycles in medicinal chemistry Source: Chemical Reviews URL: [Link]

  • Title: The medicinal chemist's guide to spirocycles Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The Oxetane Rarity in Medicinal Chemistry: A Condensed Overview Source: Pharmaceuticals URL: [Link]

  • Title: High-Throughput Screening for Kinase Inhibitors Source: Methods in Molecular Biology URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Welcome to the advanced troubleshooting and methodology center for the synthesis of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one . Designed for process chemists and medicinal chemistry professionals, this guide bypasses...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one . Designed for process chemists and medicinal chemistry professionals, this guide bypasses generic advice to focus on the exact stereochemical, regioselective, and thermodynamic challenges inherent in constructing spirocyclic oxetane-piperazinone scaffolds.

I. Mechanistic Rationale & Application Context

The 2-oxa-5,8-diazaspiro[3.5]nonane core is increasingly deployed as a metabolically robust bioisostere for morpholine and piperazine [1]. While morpholine is highly susceptible to oxidative degradation by cytochrome P450 enzymes, the spirocyclic oxetane provides identical physicochemical properties (e.g., aqueous solubility, basicity, and vector geometry) while resisting metabolic cleavage [2].

Constructing the 6-methyl-piperazin-2-one ring fused to the oxetane requires exquisite chemoselectivity. The most efficient synthetic logic involves a two-step sequence:

  • Regioselective Amidation: Reacting 3-amino-3-(aminomethyl)oxetane with an

    
    -bromoacyl halide. The unhindered primary aminomethyl group must react kinetically before the sterically hindered, tertiary-bound primary amine on the spiro carbon.
    
  • Stereospecific Intramolecular Cyclization: An intramolecular

    
     displacement of the 
    
    
    
    -bromide by the remaining amine. This step requires precise concentration control to prevent intermolecular oligomerization and specific solvent choices to prevent racemization of the chiral center at C6[3].

II. Pathway Visualization

Synthesis SM 3-amino-3-(aminomethyl)oxetane Int Mono-Amide Intermediate (Kinetic Product) SM->Int Et3N, DCM, -78°C Regioselective Acylation Side1 Bis-acylated Byproduct (Over-reaction) SM->Side1 Temp > 0°C or Excess Reagent Reagent (R)-2-bromopropionyl bromide Reagent->Int Prod (S)-6-Methyl-2-oxa-5,8-diaza spiro[3.5]nonan-7-one Int->Prod DIPEA, MeCN, 80°C High Dilution (0.02 M) Side2 Polymeric Oligomers (Intermolecular Rxn) Int->Side2 High Concentration (>0.1 M)

Figure 1: Synthetic workflow and common side-reactions for spirocyclic piperazinone formation.

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the cyclization step unless the validation checkpoints for the amidation step are met.

Step 1: Regioselective Kinetic Amidation

Objective: Form N-((3-aminooxetan-3-yl)methyl)-2-bromopropanamide without triggering bis-acylation.

  • Preparation: In an oven-dried flask under

    
    , dissolve 3-amino-3-(aminomethyl)oxetane (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM to a concentration of 0.1 M.
    
  • Cryogenic Control: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: The temperature must be strictly maintained to exploit the steric difference between the two primary amines.

  • Addition: Add (R)-2-bromopropionyl bromide (1.05 eq) dropwise over 30 minutes via a syringe pump.

  • Maturation: Stir at -78 °C for 2 hours.

  • Validation Checkpoint: Quench a 50

    
    L aliquot in MeOH. Analyze via LC-MS. You must observe the mono-acylated mass (
    
    
    
    , 1:1 isotope pattern). If a mass of 371/373/375 appears, bis-acylation has occurred due to poor temperature control or rapid reagent addition.
Step 2: Stereospecific Intramolecular Cyclization

Objective: Execute an intramolecular


 displacement to form the piperazinone ring while maintaining the stereochemical integrity of the C6 methyl group.
  • Solvent Exchange: Concentrate the Step 1 mixture under reduced pressure (keep bath < 30 °C to prevent premature intermolecular reactions). Redissolve the crude intermediate in anhydrous Acetonitrile (MeCN).

  • High Dilution: Adjust the volume of MeCN to achieve a strict intermediate concentration of 0.02 M . Causality: High dilution is thermodynamically required to favor the unimolecular cyclization over bimolecular oligomerization.

  • Cyclization: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint: Perform Chiral HPLC analysis. The

    
     mechanism dictates a Walden inversion; starting with the (R)-bromide must yield the (S)-6-methyl spirocycle. Ensure enantiomeric excess (ee) > 98%.
    

IV. Quantitative Data & Yield Optimization

The cyclization step (Step 2) is highly sensitive to solvent and concentration parameters. Table 1 summarizes the causal relationship between reaction conditions and product integrity.

Table 1: Optimization of Intramolecular Cyclization Conditions

EntrySolventBaseConc. (M)Temp (°C)Yield (%)ee (%)Mechanistic Observation
1DCMEt

N
0.202515%>98%High concentration drives intermolecular polymerization.
2MeCNK

CO

0.106045%>98%Insoluble inorganic base reduces

rate; side reactions compete.
3MeCNDIPEA0.02 80 82% >98% Optimal. Soluble base and high dilution isolate the intramolecular pathway.
4DMFDIPEA0.028078%89%Prolonged heating in highly polar DMF causes partial racemization of the

-bromo amide.

V. FAQ & Troubleshooting Matrix

Q1: I am observing a significant amount of bis-acylated byproduct in Step 1. How do I prevent this? A1: Bis-acylation occurs when the sterically hindered amine (directly attached to the spiro C3 carbon of the oxetane) reacts with the acid bromide. This is exclusively a kinetic control issue. Ensure your cooling bath is truly at -78 °C, verify that your Et


N is completely dry, and decrease the addition rate of the 2-bromopropionyl bromide to 1.0 eq/hour.

Q2: My cyclization yield is below 30%, and a thick, insoluble residue forms in the flask. What went wrong? A2: You have triggered intermolecular oligomerization. The primary amine of one molecule is displacing the bromide of another. You must strictly adhere to the 0.02 M high-dilution condition (Table 1, Entry 3). While utilizing large volumes of solvent is inconvenient for scale-up, it is an absolute physical requirement for forming strained spirocyclic systems.

Q3: The final product is highly water-soluble. Standard aqueous workup results in total product loss. How do I isolate it? A3: Because 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one contains both a basic secondary amine and a polar oxetane/lactam motif, it is highly hydrophilic. Abandon standard liquid-liquid extraction. Instead, concentrate the reaction mixture to dryness, redissolve in a minimum amount of MeOH, and utilize a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH to remove DIPEA salts and impurities, then elute your target spirocycle using 2M NH


 in MeOH.

Q4: I started with enantiopure (S)-2-bromopropionyl bromide, but my final product is the (R)-enantiomer. Is this correct? A4: Yes. The intramolecular ring closure proceeds via a classic


 mechanism, which dictates a complete Walden inversion at the electrophilic carbon. To obtain the (S)-6-methyl product, you must start with the (R)-

-bromo reagent.

VI. References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors Google Patents URL:

Optimization

Optimization of reaction conditions for diazaspiro[3.5]nonan-7-one synthesis

Technical Support Center: Diazaspiro[3.5]nonan-7-one Synthesis Subject: Optimization of Reaction Conditions for 2,6-Diazaspiro[3.5]nonan-7-one and Related Scaffolds Document ID: TSC-DSP-2024-05 Audience: Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diazaspiro[3.5]nonan-7-one Synthesis

Subject: Optimization of Reaction Conditions for 2,6-Diazaspiro[3.5]nonan-7-one and Related Scaffolds Document ID: TSC-DSP-2024-05 Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Executive Summary

The diazaspiro[3.5]nonan-7-one scaffold (specifically the 2,6-diazaspiro[3.5]nonan-7-one core) is a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted surrogate for piperazine or piperidine.[1] Its unique spirocyclic geometry offers improved metabolic stability and novel vectors for substituent exit.

This guide addresses the critical synthetic bottleneck: the formation of the six-membered piperidone ring via Dieckmann Condensation and subsequent decarboxylation, or the alternative Reductive Cyclization route. We provide optimized protocols, troubleshooting for common failure modes (ring strain issues, oligomerization), and mechanistic insights to ensure reproducibility.

Part 1: The Synthetic Pathway (Visualized)

The most robust route to the 7-one core involves constructing the six-membered ring onto a pre-existing four-membered (azetidine) core.[1]

DiazaspiroSynthesis Start N-Boc-3-Azetidinone Step1 Unsaturated Ester (HWE Reaction) Start->Step1 Ph3P=CHCO2Et or (EtO)2P(O)CH2CO2Et Step2 Diester Intermediate (Michael Addition) Step1->Step2 Diethyl Malonate NaOEt/EtOH Step3 Beta-Keto Ester (Dieckmann Cyclization) Step2->Step3 NaH or t-BuOK High Dilution Target 2,6-Diazaspiro[3.5]nonan-7-one (Decarboxylation) Step3->Target NaCl, DMSO, H2O (Krapcho) SideProduct Oligomers/Open Chain (Hydrolysis/Polymerization) Step3->SideProduct Wet Solvent Low Temp

Caption: Figure 1. Strategic disconnection for 2,6-diazaspiro[3.5]nonan-7-one via the Dieckmann condensation route.[1] High-dilution conditions are critical at Step 3 to favor intramolecular cyclization over intermolecular polymerization.

Part 2: Critical Reaction Optimization (Data & Protocols)

Core Protocol: Dieckmann Cyclization

The formation of the spiro-quaternary center is thermodynamically challenging due to the ring strain of the azetidine and the steric crowding at the spiro-carbon.[1]

Optimized Conditions Table:

ParameterStandard ConditionOptimized Condition Rationale
Base NaOEt (Ethanol)t-BuOK (THF) or NaH (Toluene) Stronger, non-nucleophilic bases prevent transesterification and drive the equilibrium forward.[1]
Temperature Reflux (80°C)0°C to RT, then 60°C Controlled deprotonation at low temp prevents decomposition; moderate heat drives cyclization.
Concentration 0.5 M0.05 M - 0.1 M CRITICAL: High dilution favors intramolecular cyclization (spiro formation) over intermolecular condensation (oligomers).[1]
Quench Aqueous AcidCold AcOH/Buffer Careful pH control prevents hydrolysis of the sensitive beta-keto ester before decarboxylation.[1]

Part 3: Troubleshooting Guide (Q&A)

Category 1: Reaction Failure & Low Yields[1]

Q1: I am performing the Dieckmann cyclization on the diester intermediate, but I only recover starting material or hydrolyzed acid. What is wrong?

  • Diagnosis: This reaction is reversible.[2] If water is present, the base will generate hydroxide, leading to saponification (hydrolysis) of the esters rather than cyclization.

  • Solution:

    • Strict Anhydrous Conditions: Ensure THF/Toluene is dried over molecular sieves or distilled. Use fresh NaH (wash off mineral oil if necessary) or sublimed t-BuOK.[1]

    • Drive the Equilibrium: The reaction produces an alcohol byproduct. If using a high-boiling solvent (Toluene), distill off the alcohol/solvent azeotrope to force the equilibrium toward the cyclized enolate.

Q2: My HWE reaction on N-Boc-3-azetidinone yields a mixture of products and significant decomposition. How do I stabilize the starting material?

  • Insight: N-Boc-3-azetidinone is electrophilic and prone to polymerization.[1]

  • Protocol Adjustment:

    • Pre-mix the Ylide: Generate the phosphonate anion (using NaH or LiCl/DBU) before adding the ketone.

    • Low Temperature Addition: Add the azetidinone solution dropwise at -78°C or -40°C .[1]

    • Masamune-Roush Conditions: Use LiCl and DBU in acetonitrile. This is milder than NaH and often preserves the sensitive azetidine ring [1].

Category 2: Impurity Profiling[1]

Q3: After the Krapcho decarboxylation, I see a "doublet" impurity in the NMR that suggests ring opening. Why?

  • Mechanism: The azetidine ring is strained.[3] Under harsh acidic or nucleophilic conditions (high heat in DMSO with chloride ions), the azetidine ring can undergo nucleophilic ring opening.

  • Correction:

    • Lower the temperature of the Krapcho reaction (try 120°C instead of 150°C).

    • Alternatively, use acid-catalyzed decarboxylation (TFA/DCM) if the intermediate is a tert-butyl ester, followed by mild heat, rather than the thermal salt conditions.

Q4: I am trying to synthesize the 2,7-diazaspiro[3.5]nonan-1-one (isomer) but getting the wrong regiochemistry.

  • Clarification: The 1-one isomer (lactam in the 4-membered ring) requires a different strategy, typically the Staudinger [2+2] cycloaddition between a piperidine-imine and a ketene [2].[1][4] The Dieckmann route described above is specific for the 7-one (lactam in the 6-membered ring).[1] Ensure you are using the correct retrosynthetic logic for your target isomer.

Part 4: Advanced Mechanistic Insights

The formation of the spiro-center creates significant steric strain.[1] The Thorpe-Ingold Effect (gem-dimethyl effect) usually assists cyclization, but in spiro-systems, the bond angles of the existing ring (azetidine ~90°) distort the trajectory of the attacking nucleophile.[1]

Key Success Factor: The "Spacer" Length

  • To make the [3.5] system (6-membered lactam), your diester precursor must have unequal chain lengths relative to the spiro carbon:

    • One chain: -CH2-COOR (Acetic acid derivative)[1]

    • Other chain: -CH2-CH2-COOR (Propionic acid derivative)[1]

  • If both chains are acetate (-CH2-COOR), you will form the [3.4] system (5-membered lactam/pyrrolidone).[1]

  • Validation Check: Ensure your Michael addition step (Step 2 in diagram) introduces the correct number of carbons. Using diethyl malonate followed by alkylation with a chloroacetate equivalent is a common error that leads to the wrong ring size. You usually need acrylate addition or a specific homologation sequence.

References

  • Blanchet, J., et al. (2009). "Mild Olefination of Labile Ketones using Masamune-Roush Conditions." Journal of Organic Chemistry.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Diazaspiro[3.5]nonanes." Organic Letters, 12(9), 1944–1947.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322.

  • Wuxi AppTec. (2015). "Preparation of 2,6-diazaspiro[3.5]nonane derivatives." Patent WO2015124608.

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for all reagents, particularly sodium hydride and diazo compounds.

Sources

Troubleshooting

Technical Support Center: Spirocyclic Lactam Purification

Welcome to the technical support center for spirocyclic lactam purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spirocyclic lactam purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these unique chemical entities. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Purification Challenge

Spirocyclic lactams are a fascinating class of molecules, often exhibiting potent biological activity due to their rigid, three-dimensional structures. However, this structural complexity is also the source of significant purification challenges. The presence of multiple stereocenters, varied polarity, and potential for complex impurity profiles demands a nuanced and well-considered approach to achieve the high levels of purity required for downstream applications, particularly in drug development.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world problems you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary purification challenge is the separation of diastereomers. What is the best starting point?

Answer:

The separation of diastereomers is a common hurdle in spirocyclic lactam chemistry. Diastereomers often have very similar polarities, making them difficult to resolve by standard chromatographic techniques.

Your primary strategy should be a systematic approach to column chromatography.

  • Initial Screening (TLC): Begin by screening various solvent systems using thin-layer chromatography (TLC). A good starting point is a hexane/ethyl acetate system. The goal is to find a solvent ratio that provides a retention factor (Rf) of 0.2-0.4 for the product and shows some separation between the diastereomers.

  • Column Chromatography: Once a promising solvent system is identified, move to flash column chromatography. For closely eluting diastereomers, a shallow gradient (e.g., a 0-20% increase in the polar solvent over 10-20 column volumes) is often more effective than an isocratic elution.

  • Stationary Phase: High-purity silica gel (40-63 µm particle size) is the workhorse for this application.

  • High-Performance Liquid Chromatography (HPLC): If flash chromatography fails to provide baseline separation, HPLC is the next logical step. A normal-phase column (e.g., silica or diol) with a mobile phase of hexane/isopropanol or hexane/ethanol can be very effective. The use of a mass spectrometer as a detector can be invaluable in identifying the peaks corresponding to your diastereomers.

Expert Insight: The rigidity of the spirocyclic core can sometimes lead to unexpected elution patterns. Don't be surprised if the polarity differences between diastereomers are minimal. Patience and systematic screening are key.

Troubleshooting Guide: Persistent Co-elution of Diastereomers

Scenario: "I've tried various hexane/ethyl acetate and dichloromethane/methanol gradients on silica gel, but my diastereomers still co-elute."

Root Cause Analysis & Solutions:

This is a classic problem. When simple solvent systems fail, it's time to introduce more selective interactions or change the chromatographic mode.

Strategy Underlying Principle Step-by-Step Protocol Expected Outcome
1. Mobile Phase Modifiers Small amounts of additives can alter the interactions between your compound and the stationary phase.1. To your chosen mobile phase (e.g., 70:30 hexane/ethyl acetate), add 0.1-1% of an alcohol like isopropanol or ethanol. 2. Run a TLC to observe the effect on separation. 3. If promising, apply to your column.The modifier can disrupt non-specific binding and enhance resolution.
2. Temperature Variation Changing the temperature of the column can alter the thermodynamics of the separation, sometimes leading to improved resolution.1. If you have a temperature-controlled column, try running the separation at a lower temperature (e.g., 10-15 °C) and a higher temperature (e.g., 40-50 °C). 2. Monitor the separation by HPLC.Improved peak shape and potentially baseline separation.
3. Alternative Chromatographic Modes If normal-phase is not working, a switch to reversed-phase or Supercritical Fluid Chromatography (SFC) may be necessary.Reversed-Phase HPLC: 1. Use a C18 column. 2. Start with a mobile phase of water/acetonitrile or water/methanol. 3. A shallow gradient is recommended. SFC: 1. SFC is particularly adept at separating stereoisomers. 2. A typical mobile phase is supercritical CO2 with a co-solvent like methanol.These techniques offer different selectivity and may resolve your diastereomers. SFC is often faster and uses less solvent.

Workflow for Diastereomer Separation:

TLC TLC Screening (Hexane/EtOAc) Flash Flash Chromatography (Shallow Gradient) TLC->Flash Promising Rf Success Pure Diastereomers Flash->Success Baseline Separation Fail Co-elution Flash->Fail Incomplete Separation HPLC_NP Normal-Phase HPLC (Hexane/IPA) HPLC_RP Reversed-Phase HPLC (H2O/ACN) HPLC_NP->HPLC_RP Still Co-eluting HPLC_NP->Success Baseline Separation SFC SFC (CO2/MeOH) HPLC_RP->SFC Final Attempt HPLC_RP->Success Baseline Separation SFC->Success Fail->HPLC_NP Try HPLC

Caption: A logical workflow for tackling diastereomer separation.

FAQ 2: My spirocyclic lactam is an oil that won't crystallize. How can I purify it non-chromatographically?

Answer:

Obtaining a solid from a persistent oil can be challenging, but there are several techniques to try before resorting to chromatography, which can be time-consuming and expensive on a large scale.

  • Solvent Titration:

    • Dissolve your oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy.

    • Add a drop or two of the good solvent to redissolve the precipitate.

    • Allow the solution to stand undisturbed. This slow precipitation can often lead to crystal formation.

  • Seed Crystals: If you have even a tiny amount of solid material from a previous batch, add a single crystal to a supersaturated solution. This can induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

    • Add a small amount of the chosen solvent (e.g., cold diethyl ether or hexanes) to the oil.

    • Stir vigorously with a spatula. The oil may solidify as the impurities are washed away.

    • Decant the solvent and repeat the process several times.

Expert Insight: The choice of anti-solvent is crucial. The goal is to find a solvent system where your compound has very low, but not zero, solubility. This creates the ideal conditions for slow crystal growth.

FAQ 3: I am concerned about the stability of my lactam ring during purification. What precautions should I take?

Answer:

This is an excellent and often overlooked consideration. The lactam ring, particularly in strained spirocyclic systems, can be susceptible to hydrolysis under acidic or basic conditions.

  • pH Control in Reversed-Phase HPLC: When using reversed-phase HPLC with aqueous mobile phases, it is critical to control the pH.

    • Acidic Conditions: The addition of 0.1% formic acid or acetic acid to the mobile phase is common and generally well-tolerated. However, for highly sensitive lactams, this may be too harsh.

    • Basic Conditions: Avoid basic mobile phases (e.g., containing ammonia or triethylamine) unless you have confirmed the stability of your compound. Hydrolysis is often faster under basic conditions.

    • Neutral Conditions: If stability is a major concern, use a mobile phase of water/acetonitrile or water/methanol without any pH modifiers. This may lead to broader peaks, but it will preserve your compound.

  • Silica Gel Quality: Standard silica gel is slightly acidic. For very sensitive compounds, consider using deactivated or neutral silica gel for flash chromatography.

Self-Validating Protocol: Stability Test

Before committing to a purification method, perform a small-scale stability test:

  • Dissolve a small amount of your crude material in the proposed mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

  • Let it stand for the anticipated duration of your purification run.

  • Analyze the sample by LC-MS to check for the appearance of new peaks, particularly one corresponding to the hydrolyzed product (the mass will increase by 18 Da, corresponding to the addition of water).

This simple test can save you from losing your entire batch of material.

Advanced Topics

Chiral Purification of Enantiomers

For many pharmaceutical applications, the separation of enantiomers is a regulatory requirement.

  • Chiral HPLC and SFC: This is the gold standard for enantiomeric separation.

    • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) are the most common. Examples include columns with coated or immobilized cellulose or amylose derivatives.

    • Mobile Phases:

      • Normal Phase: Hexane/isopropanol or hexane/ethanol are typical mobile phases.

      • SFC: Supercritical CO2 with an alcohol co-solvent is highly effective and offers advantages in terms of speed and reduced solvent consumption.

Logical Relationship: Chiral Purification Choices

Start Racemic Spirocyclic Lactam Method Chiral Purification Method HPLC SFC Start->Method CSP Chiral Stationary Phase (CSP) Cellulose-based Amylose-based Method->CSP MobilePhase Mobile Phase Normal Phase (Hexane/IPA) Supercritical Fluid (CO2/MeOH) CSP->MobilePhase Result Enantiopure Products MobilePhase->Result

Caption: Decision tree for selecting a chiral purification method.

References

  • Strategies for the Purification of Drug Candidates. American Pharmaceutical Review. [Link]

  • A Practical Guide to HPLC and LC-MS Method Development. Waters Corporation. [Link]

  • Chiral Separations. Pharmacopeia.cn. [Link]

  • Recent advances in the synthesis of spiro-lactams. RSC Advances. [Link]

  • Synthesis of Spirocyclic γ-Lactams via Ugi-Based Strategy. ACS Omega. [Link]

  • Passerini three-component reaction for the synthesis of spirocyclic γ-lactam derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Supercritical Fluid Chromatography (SFC) for Chiral Separations. Restek. [Link]

Optimization

Improving the yield of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Case Subject: Improving the yield of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Ticket ID: SPT-OX-305 Status: Open Priority: High (Process Optimization)[1][2] Executive Summary & Molecule Architecture The Challenge: S...

Author: BenchChem Technical Support Team. Date: March 2026

Case Subject: Improving the yield of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Ticket ID: SPT-OX-305 Status: Open Priority: High (Process Optimization)[1][2]

Executive Summary & Molecule Architecture

The Challenge: Synthesizing 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one requires forming a quaternary spiro-center on a strained oxetane ring while constructing a piperazinone system.[1][2] The primary yield-killing factors are oxetane ring opening (acid sensitivity), incomplete spirocyclization (steric hindrance), and product loss during aqueous workup (high polarity).[2]

The Scaffold:

  • Ring A (Oxetane): Provides metabolic stability and lowers lipophilicity but is fragile under acidic conditions.[2]

  • Ring B (Piperazinone): The "7-one" functionality implies a lactam, requiring efficient amide bond formation and cyclization.[1][2]

  • Quaternary Center (C4): The bottleneck step.[2]

The Synthesis Core: Validated Protocols

To improve yield, we must move from "trial-and-error" to a mechanistically grounded protocol.[1][2] The most robust route for this specific spiro-piperazinone involves Reductive Amination followed by Acylation-Cyclization .[1][2]

Phase A: Reductive Amination (The Critical Junction)

Goal: Attach the nitrogen linker to the oxetane without opening the ring.[1][2]

Reaction: Oxetan-3-one + Alaninamide


 Intermediate Amine[1][2]
ParameterRecommended ConditionTechnical Rationale
Solvent DCE (1,2-Dichloroethane) or DCMAnhydrous halogenated solvents minimize oxetane hydrolysis.[1][2]
Drying Agent

or

Mol.[2] Sieves
Crucial: Water competes with the amine, stalling imine formation.
Reductant

(STAB)
Milder than

.[1][2] Avoids the pH drop that opens oxetanes.
Stoichiometry 1.2 eq Amine : 1.0 eq KetoneSlight excess of amine drives the equilibrium to the imine.[1]
Temperature

Control the exotherm to prevent polymerization.

Protocol Step-by-Step:

  • Dissolve Oxetan-3-one (1.0 eq) and Alaninamide (1.2 eq) in anhydrous DCE.

  • Add

    
      (2.0 eq) to the slurry. Stir for 90 mins at RT to ensure Imine formation.
    
    • Checkpoint: Monitor by NMR or IR (disappearance of ketone C=O).[2]

  • Cool to

    
    .[2] Add 
    
    
    
    (1.5 eq) portion-wise.[1][2]
  • Stir overnight at RT.

  • Quench: Use saturated aqueous

    
    . DO NOT use acid. 
    
Phase B: Cyclization (The Ring Closure)

Goal: Form the 6-membered piperazinone ring.[1][2]

Reaction: Intermediate Amine + Chloroacetyl Chloride


 Spiro-Lactam[1][2]
ParameterRecommended ConditionTechnical Rationale
Acylating Agent Chloroacetyl ChlorideHighly reactive; allows for a "one-pot" acylation-alkylation sequence.[1][2]
Base

(3.0 eq)
Scavenges HCl immediately to protect the oxetane.[1][2]
Cyclization Promoter

or

Strong base required for the second step (intramolecular N-alkylation).[1][2]

Troubleshooting Guide (Root Cause Analysis)

Use this decision tree to diagnose your specific yield issue.

Troubleshooting Start Start Diagnosis: Low Yield CheckTLC 1. Check Crude NMR/TLC Start->CheckTLC RingOpen Issue: Complex Mixture / Ring Opening (Oxetane decomposition) CheckTLC->RingOpen New spots < SM NoRxn Issue: Recovered Starting Material (Imine didn't form) CheckTLC->NoRxn Only SM visible AqLoss Issue: Product lost in Aqueous Phase (High Polarity) CheckTLC->AqLoss Clean crude but low mass Solution1 Fix: Switch to Basic Workup Avoid Lewis Acids (TiCl4) Use NaBH(OAc)3 RingOpen->Solution1 Solution2 Fix: Add Dehydrating Agent (MgSO4) Increase Imine formation time NoRxn->Solution2 Solution3 Fix: Continuous Extraction (DCM) or Solid Phase Extraction (Isolute) AqLoss->Solution3

Figure 1: Diagnostic workflow for spiro-oxetane synthesis failures.

Detailed Solutions
Issue #1: The "Black Tar" Scenario (Oxetane Decomposition)

Symptoms: NMR shows broad aliphatic signals; loss of the characteristic oxetane "butterfly" signals (


 4.5–5.0 ppm).[1][2]
  • Root Cause: The oxetane ring is acid-sensitive.[1][2] Standard reductive amination conditions (using acetic acid or

    
     at pH 4-5) will open the ring.[1][2]
    
  • Corrective Action:

    • Switch reductant to

      
        (Sodium triacetoxyborohydride), which works at less acidic pH.[2]
      
    • Strictly avoid strong Lewis acids like

      
       for imine formation.[2] If a Lewis acid is needed, use mild 
      
      
      
      but quench carefully with basic buffer.[2]
Issue #2: The "Ghost Yield" (Water Solubility)

Symptoms: Reaction looks perfect on LCMS, but isolation yields <10%.[2]

  • Root Cause: The 2-oxa-5,8-diazaspiro[3.5]nonan-7-one core is highly polar (LogP < 0).[1][2][3] It partitions into the aqueous layer during standard extraction.[1]

  • Corrective Action:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]

    • Solvent Switch: Extract with Chloroform/Isopropanol (3:1) instead of pure DCM or EtOAc.

    • Resin Capture: Use a cation exchange resin (SCX-2).[1][2] Load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute product with

      
       in MeOH.
      
Issue #3: Steric Stalling (Imine Formation)

Symptoms: Oxetan-3-one remains unreacted.[1][2]

  • Root Cause: The internal bond angle of oxetan-3-one (

    
    ) creates strain, but the trajectory for nucleophilic attack is sterically crowded, especially with bulky amines.[1][2]
    
  • Corrective Action:

    • Pre-form the imine with chemical drying agents (

      
       or activated molecular sieves) for 2-4 hours before adding the reducing agent.[1][2]
      
    • Do not rush the imine step.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the Strecker reaction instead of Reductive Amination? A: Yes, and it is often higher yielding for hindered amines.

  • Protocol: React Oxetan-3-one + Amine + TMSCN (Trimethylsilyl cyanide).[1][2]

  • Benefit: The nitrile intermediate is stable.

  • Risk:[1][3] Hydrolysis of the nitrile to the amide/acid requires strong acid/base, which endangers the oxetane.[1] If you choose Strecker, use mild hydrolysis (e.g.,

    
    ) to get the amide.[2]
    

Q: Why is my product polymerizing? A: Oxetane amines are prone to intermolecular ring-opening polymerization if left as free bases in concentrated solution.[1][2]

  • Fix: Store the intermediate as a stable salt (e.g., Oxalate or Fumarate) or proceed immediately to the cyclization step.[1][2]

Q: How do I verify the spiro-structure? A: Look for the Oxetane Signature in


 NMR.[1][2] The quaternary spiro-carbon typically appears around 35–40 ppm , while the adjacent oxetane 

carbons appear downfield at 75–85 ppm .[1][2]

References

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [1][2]

    • Key Insight: Establishes the stability profile of oxetane-3-one and general reductive amin
  • Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [1][2]

    • Key Insight: Comprehensive review covering the "Carreira" protocols for spiro-oxetane synthesis.
  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters.

    • Key Insight: Although focusing on [3.3] systems, the workup and isolation techniques for polar spiro-amines are directly applicable to the [3.5] system.
  • BenchChem Application Note. (2025). Synthesis of Spirocyclic Oxetanes.

    • Key Insight: Practical notes on handling 2-oxa-5,8-diazaspiro scaffolds and commercial availability of precursors.

Sources

Troubleshooting

Technical Support Center: Side Product Formation in Spirocycle Synthesis

Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landscape of spirocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landscape of spirocyclic chemistry. The synthesis of spirocycles, while enabling access to novel three-dimensional chemical space, is frequently plagued by challenges, most notably the formation of undesired side products.[1][2] This resource provides in-depth, mechanistically grounded troubleshooting strategies to help you identify, understand, and mitigate these common issues.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses broad, common issues encountered during spirocyclization reactions.

Q1: My spirocyclization reaction is resulting in a very low yield. What are the first things I should check?

A1: Low yields are a frequent challenge and typically stem from one of three primary areas:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate. A systematic screen of these parameters is the most effective initial step.[3]

  • Starting Material and Reagent Purity: Impurities, even in trace amounts, can inhibit catalysts or participate in competing side reactions.[3][4][5] Always ensure the purity of starting materials through appropriate techniques like recrystallization or column chromatography. Solvents must be rigorously dried, as moisture can deactivate many catalysts and reagents.[5]

  • Product Instability: The desired spirocyclic product may be unstable under the reaction or workup conditions.[3] To diagnose this, analyze the crude reaction mixture at various time points (e.g., by TLC or LC-MS) to monitor both product formation and potential decomposition. If decomposition is observed, consider milder workup procedures (e.g., avoiding strong acids/bases) or shortening the reaction time.[3]

Q2: I'm observing poor diastereoselectivity or epimerization in my product. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity is a critical challenge governed by the subtle energy differences between diastereomeric transition states.[3] Key factors to investigate include:

  • Solvent Effects: The polarity of the solvent can dramatically influence the transition state geometry. Screening a range of solvents (e.g., toluene, THF, DCM, acetonitrile) is crucial, as a change in polarity can sometimes even reverse the diastereoselectivity.[3]

  • Temperature: Lower reaction temperatures often lead to higher diastereoselectivity by amplifying the small energy differences between competing transition states, favoring the one with the lower activation energy.[3]

  • Catalyst and Ligand Control: In catalyzed reactions, the chiral ligand is paramount. Screening different ligand families or modifications to the existing ligand can have a profound impact on stereochemical induction.[6]

Epimerization, the loss of a desired stereochemical configuration post-synthesis, can occur under harsh basic or acidic conditions during the reaction or workup.[7][8] If you suspect epimerization, try neutralizing the reaction mixture carefully and using milder purification techniques.

Q3: My reaction stalls and does not proceed to completion. What are the likely causes?

A3: A stalled reaction often points to catalyst deactivation.[4] This can be caused by:

  • Impurities: As mentioned, acidic or basic impurities in substrates or solvents can neutralize or poison the catalyst.[5]

  • Irreversible Inhibition: The catalyst may react irreversibly with a substrate, product, or intermediate, forming an inactive species.[5]

  • Atmosphere: Many catalysts are sensitive to air or moisture.[5] Ensure reactions are conducted under a rigorously inert atmosphere (e.g., nitrogen or argon).

If catalyst deactivation is suspected, use highly purified reagents and consider a higher catalyst loading. Monitoring the reaction profile over time can reveal if the reaction stops abruptly, a tell-tale sign of catalyst death.[5]

Part 2: In-Depth Troubleshooting Guides for Specific Side Products

This section provides detailed mechanistic explanations and protocols for tackling specific, commonly observed side products.

Guide A: Formation of Ring-Expanded or Contracted Byproducts

Issue: Isolation of spirocycles with an unexpected ring size, larger or smaller than the target structure.

Mechanistic Cause: This often occurs in reactions designed to proceed through a cascade or rearrangement mechanism. Cationic or radical intermediates can trigger unforeseen skeletal rearrangements, such as ring expansions or contractions, that compete with the desired cyclization pathway.[9][10][11] For example, a reaction may proceed through a bicyclic intermediate which can fragment in multiple ways, one leading to the desired product and another to a ring-expanded system.[12]

Troubleshooting & Protocol:

  • Re-evaluate the Reaction Mechanism: The primary solution is to favor conditions that promote the desired pathway over the rearrangement.

  • Modify Temperature: Lowering the temperature can often suppress higher-energy rearrangement pathways.

  • Change the Catalyst/Initiator: If the reaction is acid-catalyzed, for instance, switching from a strong Lewis acid to a milder Brønsted acid might prevent the formation of a highly reactive cation that is prone to rearrangement.

  • Substrate Modification: Altering the substrate to disfavor the rearrangement can be effective. This might involve introducing steric bulk to block an undesired reaction site or removing electronic features that stabilize the intermediate leading to the byproduct.

Workflow: Investigating Unexpected Ring Sizes

Caption: A logical workflow for troubleshooting ring-expansion/contraction side products.

Guide B: Side Products from Competing Pummerer Reaction Pathways

Issue: In the synthesis of spirooxindoles or related heterocycles via a Pummerer reaction of a chiral sulfoxide, observing a low enantiomeric excess (ee) or formation of an achiral byproduct.[13][14]

Mechanistic Cause: The Pummerer reaction of unsaturated sulfoxides can proceed through two distinct mechanistic pathways: an additive pathway (akin to an Sₙ2' reaction) or a vinylogous pathway (akin to an Sₙ1 reaction).[14]

  • The additive pathway offers a direct route for transferring stereochemical information from the chiral sulfur atom to the new spirocyclic carbon center.

  • The vinylogous pathway can proceed through an achiral thionium ion, which leads to racemization and a loss of stereocontrol.[14][15]

The balance between these two pathways dictates the stereochemical outcome.

Diagram: Competing Pummerer Reaction Mechanisms

Pummerer Start Chiral Indole-2-sulfoxide Thionium Achiral Thionium Ion (Vinylogous Pathway) Start->Thionium Favored by Nu-C=C Additive_TS Concerted Additive TS (Additive Pathway) Start->Additive_TS Favored by Nu-SiMe3 Racemic Racemic Spirocycle Thionium->Racemic Loss of Chirality Enantioenriched Enantioenriched Spirocycle Additive_TS->Enantioenriched Chirality Transfer

Caption: Dichotomy of Pummerer pathways affecting stereoselectivity.

Troubleshooting & Protocol:

The key is to select a nucleophilic tether that favors the desired additive pathway. Feldman and co-workers demonstrated that the choice of the tethered nucleophile is critical.[15]

Protocol: Promoting the Additive Pummerer Pathway

  • Substrate Synthesis: Synthesize the chiral indole-2-sulfoxide precursor with a tethered silyl enol ether as the nucleophile. This has been shown to favor the desired additive pathway.

  • Reaction Setup: Dissolve the sulfoxide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Cool the solution to -78 °C and add trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise.

  • Cyclization: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Guide C: Acyclic Byproducts in Domino Reactions

Issue: In a domino (or cascade) reaction designed to form a spirocycle, the reaction stalls after the initial step, yielding an acyclic intermediate (e.g., a Knoevenagel or Michael adduct) instead of the final cyclized product.[1][4]

Mechanistic Cause: Domino reactions are a sequence of transformations where each subsequent reaction depends on the functionality created in the previous step.[1] If the final cyclization step has a high activation barrier or is reversible under the reaction conditions, the more stable acyclic intermediate may accumulate and become the major isolated product.

Troubleshooting & Protocol:

The goal is to choose conditions that accelerate the final, spiro-forming cyclization step relative to the initial bond-forming event.

Table 1: Optimizing Conditions for Domino Spirocyclization

ParameterProblem IndicationRecommended ActionRationale
Catalyst Accumulation of intermediateScreen different catalysts. For Knoevenagel/Diels-Alder sequences, organocatalysts like L-proline or piperidine can be effective.[4]The catalyst must efficiently promote all steps of the domino sequence, especially the rate-limiting cyclization.
Temperature Stalled reactionCarefully increase the temperature.Provides the necessary energy to overcome the activation barrier of the cyclization step. Monitor for product decomposition.[4]
Solvent Poor reaction rateExperiment with different solvents to find one that optimally solubilizes all components and intermediates.[4]Solvent can influence reaction rates and the stability of intermediates.
Stoichiometry Incomplete conversionEnsure precise control of reagent stoichiometry. Sometimes a slight excess of one reagent can drive the reaction forward.[4]An imbalance can lead to side reactions or stalling.

Protocol: Optimizing a Domino Knoevenagel/Diels-Alder Reaction

  • Setup: To a solution of 1,3-indandione (1.0 equiv) and the requisite aldehyde (1.0 equiv) in a chosen solvent (start with toluene or DCM), add the organocatalyst (e.g., L-proline, 10-20 mol%).[4]

  • Reaction: Stir the reaction at room temperature and monitor by TLC/LC-MS, specifically looking for the formation of the Knoevenagel intermediate and the final spiro product.

  • Troubleshooting - Heat: If the intermediate forms but does not convert to the product after several hours, gradually increase the temperature (e.g., to 40 °C, then 60 °C) while continuing to monitor.

  • Troubleshooting - Catalyst: If the reaction remains slow, repeat using a different catalyst (e.g., piperidine) or a different catalyst loading.

  • Workup & Purification: Once complete, concentrate the mixture and purify by flash column chromatography to isolate the desired spiro-1,3-indandione product.[4]

References
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC. (2025).
  • Feldman, K. S., & Karatjas, A. G. (2006). Extending Pummerer Reaction Chemistry. Asymmetric Synthesis of Spirocyclic Oxindoles via Chiral Indole-2-sulfoxides. American Chemical Society.
  • Feldman, K. S., & Karatjas, A. G. (2006). Extending Pummerer Reaction Chemistry. Asymmetric Synthesis of Spirocyclic Oxindoles via Chiral Indole-2-sulfoxides. Organic Letters - ACS Publications.
  • Feldman, K. S., & Karatjas, A. G. (2006). Extending Pummerer reaction chemistry. Asymmetric synthesis of spirocyclic oxindoles via chiral indole-2-sulfoxides. PubMed.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). (2021). DOI:10.1039/D0QO01085E.
  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones - Benchchem.
  • Troubleshooting catalyst deactivation in organocatalytic spirooxindole synthesis. - Benchchem. (2025).
  • Pummerer Rearrangement - SynArchive.
  • Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi. (2022).
  • Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Chemical Communications (RSC Publishing). (2024). DOI:10.1039/D4CC01303D.
  • Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis - Beilstein Journals. (2026).
  • Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society. (2020).
  • Ring Expansion and Ring Contraction - Encyclopedia.pub. (2022).
  • Synthesis of Spirocyclic Compounds by a Ring-Expansion / Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives - Universidad de Oviedo.
  • Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives - PubMed. (2020).
  • Epimerisation in Peptide Synthesis - PMC - NIH.
  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide - Benchchem.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC.

Sources

Optimization

Analytical method development for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Technical Support Center: Analytical Method Development Subject: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Case ID: SPIRO-35-NON-7 Status: Active Support[1] Executive Summary: Analyte Profile Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Development Subject: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Case ID: SPIRO-35-NON-7 Status: Active Support[1]

Executive Summary: Analyte Profile

Welcome to the technical support hub for the 2-oxa-5,8-diazaspiro[3.5]nonane class. This scaffold is a critical "3D-rich" building block often used in fragment-based drug discovery (e.g., KRAS inhibitors) to improve solubility and metabolic stability compared to traditional piperidines.[1]

Chemical Intelligence Dossier:

  • CAS: 1554200-76-8 (and related stereoisomers)[1]

  • Physicochemical Profile: Highly polar, hydrophilic, weak UV chromophore.

  • Critical Challenge: The molecule lacks a strong aromatic chromophore and possesses high polarity (LogP < 0), making standard C18 Reversed-Phase HPLC (RP-HPLC) with UV detection ineffective.[1]

  • Recommended Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1]

Part 1: Method Selection & Development Strategy

Q: I am setting up the initial method. Which chromatographic mode should I choose?

A: Do not start with standard C18. Due to the spiro-cycle's high polarity and the basic nitrogen atoms, C18 columns will result in near-void elution (retention factor


).[1]

The Gold Standard Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[2] This mode utilizes the water layer adsorbed on a polar stationary phase to retain hydrophilic compounds.[3][4]

Recommended Starting Conditions:

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC)Zwitterionic phases provide electrostatic balance, reducing secondary interactions with the basic amines.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Provides ionic strength to control peak shape; acidic pH protonates the amine (pKa ~8.5), ensuring solubility and consistent ionization.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC. High organic content drives retention.
Gradient 95% B to 60% B over 10 minsElution runs from "low polarity" (high ACN) to "high polarity" (high water).[1]
Detection CAD or LC-MS (ESI+)Crucial: This molecule has negligible UV absorbance above 210 nm.[1] UV at 200 nm is prone to noise from buffer cut-offs.[1]

Part 2: Visualizing the Decision Matrix

Use the following flowchart to validate your decision process based on available instrumentation.

MethodSelection Start Analyte: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CheckUV Is UV (205-210nm) the only detector? Start->CheckUV CheckMS Is LC-MS or CAD available? CheckUV->CheckMS No (UV is weak) RP_IP Protocol A: Ion-Pairing RP-HPLC (Use Hexanesulfonate + Phosphate Buffer) *Risk: Low Sensitivity* CheckUV->RP_IP Yes (Must use UV) HILIC_MS Protocol B: HILIC-MS/CAD (Ammonium Formate/ACN) *Gold Standard* CheckMS->HILIC_MS Yes Deriv Protocol C: Pre-column Derivatization (e.g., Fmoc-Cl) to add Chromophore CheckMS->Deriv No (Sensitivity too low)

Figure 1: Decision tree for selecting the analytical technique based on detector availability. HILIC-MS is the preferred pathway for spiro-cyclic amines.[1]

Part 3: Troubleshooting & FAQs

Q: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

A: Peak tailing in spiro-amines is typically caused by "secondary silanol interactions."[1] The basic nitrogen in the 5,8-diaza ring interacts with acidic silanols on the silica surface.

Corrective Actions:

  • Increase Buffer Strength: Raise Ammonium Formate concentration from 5 mM to 10-20 mM . Higher ionic strength masks silanol sites.

  • Switch Column Chemistry: If using bare silica, switch to a Polymeric Amide or Zwitterionic phase. These have shielded surfaces.[2]

  • Check Sample Diluent: Ensure your sample is dissolved in the starting mobile phase (e.g., 95% ACN). Dissolving in 100% water causes "solvent mismatch," leading to peak distortion in HILIC.

Q: I see retention time shifting between injections. Is the method unstable?

A: HILIC phases require longer equilibration times than Reversed-Phase columns because the "water layer" on the surface must re-establish equilibrium.

The "Self-Validating" Fix:

  • Equilibration Rule: Allow at least 20 column volumes of re-equilibration between gradient runs.

  • Water Content Control: Ensure your "Organic" channel (Mobile Phase B) actually contains 5% water (e.g., 95:5 ACN:Water). Pure ACN is hygroscopic and will absorb atmospheric moisture over time, changing the elution strength drift. Always premix the organic channel.

Q: I cannot detect the impurity at 0.1% levels using UV at 210 nm.

A: This is an inherent limitation of the molecule's physics, not the method. The amide bond is a weak chromophore.

Solution: If you lack a Mass Spectrometer, you must use Derivatization .

  • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride).[1]

  • Mechanism: Reacts with the secondary amine to attach a highly UV-active/Fluorescent fluorenyl group.

  • Benefit: Increases sensitivity by 100-1000x and shifts detection to ~260 nm (UV) or Fluorescence (Ex 260/Em 310), removing baseline noise.[1]

Part 4: Validated Experimental Protocol (HILIC-MS)

Scope: Assay and Related Substances for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one.

1. Chromatographic Conditions:

ComponentSetting
Column Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm)
Temp 35°C (Control is vital for HILIC viscosity)
Flow Rate 0.3 mL/min
Injection Vol 2.0 µL (Keep low to prevent solvent effects)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adj.[1] with Acetic Acid)
Mobile Phase B 95:5 Acetonitrile:Water

2. Gradient Program:

Time (min)%A (Aqueous Buffer)%B (Organic)State
0.0595Loading
1.0595Isocratic Hold
10.04060Elution Gradient
12.04060Wash
12.1595Return to Initial
18.0595Re-equilibration (Critical)

Part 5: Analytical Logic Visualization

The following diagram illustrates the mechanism of separation and where failure points occur.

HILIC_Mechanism Stationary Stationary Phase (Polar/Zwitterionic) WaterLayer Stagnant Water Layer (Enriched on Surface) Stationary->WaterLayer Adsorbs H2O Tail Problem: Tailing Cause: Strong Ionic Interaction Stationary->Tail Unshielded Silanols Shift Problem: RT Shift Cause: Water Layer Instability WaterLayer->Shift Insufficient Equilibration Analyte Analyte: Spiro-Amine (Partitioning) Analyte->Stationary Ionic Interaction (Secondary Mechanism) Analyte->WaterLayer Partitions Into (Retention Mechanism) Mobile Mobile Phase (High ACN) Mobile->Analyte Solvates (Weakly)

Figure 2: HILIC Separation Mechanism.[1] Retention is driven by partitioning into the water layer. Tailing is caused by direct ionic interaction with the base silica.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[6][7] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link[1]

  • Thermo Fisher Scientific. (2022). HILIC Separations: A Practical Guide. Technical Notes.[2] Link

  • PubChem. (2025). Compound Summary: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.[1][8] National Library of Medicine. Link(Note: Linked to related spiro-structure PF-5190457 for structural property verification).[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Knoevenagel/Oxa-6π Electrocyclization Cascade

Welcome to the Advanced Synthesis Support Center. The tandem Knoevenagel condensation followed by an oxa-6π electrocyclization is a powerful formal [3+3] cycloaddition strategy used to construct complex 2H-pyran, chromen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The tandem Knoevenagel condensation followed by an oxa-6π electrocyclization is a powerful formal [3+3] cycloaddition strategy used to construct complex 2H-pyran, chromene, and pyranopyridone scaffolds. However, achieving high yields in this cascade can be challenging due to stalled intermediates, thermodynamic reversibility, and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your cascade yields.

I. Diagnostic Decision Tree

Use the following workflow to isolate the specific bottleneck in your cascade reaction.

Troubleshooting Start Issue: Low Yield in Cascade Q1 Is the 1-oxatriene intermediate formed? Start->Q1 NoKnoev Diagnosis: Incomplete Condensation Action: Switch to EDDA catalyst, use Dean-Stark trap. Q1->NoKnoev No (Starting Materials Remain) YesKnoev Is the 2H-pyran reverting back to the oxatriene? Q1->YesKnoev Yes (Oxatriene observed) Success Optimized 2H-Pyran Yield NoKnoev->Success Drive Condensation Retro Diagnosis: Reversible Electrocyclization Action: Increase temp, use Lewis acid, or trap the pyran. YesKnoev->Retro Yes (Equilibrium favors open form) SideRxn Diagnosis: Competing Side Reactions Action: Avoid excess nucleophiles, switch to non-nucleophilic solvent (TFE). YesKnoev->SideRxn No (Degradation/Byproducts seen) Retro->Success Apply Thermodynamic Control SideRxn->Success Suppress Side Reactions

Diagnostic decision tree for isolating yield drops in the Knoevenagel/oxa-6π cascade.

II. Mechanistic Pathway & Bottlenecks

Understanding the causality behind the reaction failure requires a close look at the mechanism. The cascade relies on two distinct transformations: a base/acid-catalyzed condensation and a thermally allowed pericyclic ring closure.

Mechanism SM 1,3-Dicarbonyl + Enal Oxatriene 1-Oxatriene Intermediate SM->Oxatriene Knoevenagel Condensation (-H2O) Pyran 2H-Pyran Product Oxatriene->Pyran Oxa-6π Electrocyclization (Disrotatory, Thermal)

Mechanistic pathway from starting materials to 2H-pyran via the 1-oxatriene intermediate.

III. Troubleshooting FAQs

Q1: My reaction stalls at the intermediate stage, and I see unreacted starting materials. How do I push the Knoevenagel condensation to completion?

Cause: Simple amine bases (like piperidine) often fail with sterically hindered 1,3-dicarbonyls or unreactive enals. Furthermore, failure to actively remove water leads to equilibrium stalling. Solution: Switch your catalyst to Ethylenediammonium diacetate (EDDA) . EDDA acts as a bifunctional catalyst: the amine forms a highly electrophilic iminium ion with the enal (lowering the LUMO), while the acetate acts as a mild general base to enolize the dicarbonyl. This dual activation was critical in the gram-scale synthesis of (+)-Granatumine A, where EDDA delivered the pivotal scaffold in 47% yield without degradation 1. Always run the reaction in toluene under reflux with a Dean-Stark trap or 4Å molecular sieves to irreversibly drive the dehydration.

Q2: The Knoevenagel condensation works, but the electrocyclization to the 2H-pyran is low yielding. I see the oxatriene intermediate on NMR.

Cause: The oxa-6π electrocyclization is a thermally allowed disrotatory ring closure, but it is highly reversible (the dienone/2H-pyran equilibrium) 2. If the resulting 2H-pyran suffers from severe steric clashes at the newly formed


 center, thermodynamic control will push the equilibrium back to the planar oxatriene.
Solution:  You must alter the thermodynamic landscape.
  • Thermal Push: Increase the temperature using microwave irradiation (up to 150 °C) to overcome the kinetic barrier of sterically demanding closures 3.

  • Lewis Acid Coordination: Add catalytic

    
     or 
    
    
    
    . Coordination of the Lewis acid to the pyran oxygen stabilizes the cyclic form, shifting the equilibrium toward the 2H-pyran.
  • Chemical Trapping: Design the synthesis so the 2H-pyran is immediately trapped in a subsequent irreversible step (e.g., reduction or oxidation).

Q3: I am getting a complex mixture of byproducts, including 1,4-addition (Michael) adducts instead of the pyran.

Cause: The 1-oxatriene intermediate is a highly electrophilic Michael acceptor. If you use a strongly nucleophilic base (like excess piperidine) or a nucleophilic solvent (like MeOH), they will attack the oxatriene before electrocyclization can occur. Intramolecular Friedel-Crafts trapping can also occur if electron-rich aromatic rings are present 3. Solution: Eliminate nucleophiles from the system. Use non-nucleophilic fluorinated solvents like Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP). These solvents stabilize the polar transition state of the electrocyclization via strong hydrogen bonding without participating in Michael additions 1.

IV. Validated Experimental Protocols

Protocol A: EDDA-Catalyzed Thermal Cascade (Gram-Scale)

Ideal for sterically hindered substrates and complex natural product scaffolds.

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equiv) and the

    
    -unsaturated aldehyde (1.2 equiv) in anhydrous Toluene (0.1 M).
    
  • Catalyst Addition: Add Ethylenediammonium diacetate (EDDA) (0.5 equiv).

  • Reaction: Heat the mixture to vigorous reflux (110 °C).

  • Self-Validation (In-Process): Monitor via TLC and

    
     NMR.
    
    • Knoevenagel Check: Look for the disappearance of the enal aldehyde proton (

      
       9.5–10.5 ppm).
      
    • Electrocyclization Check: The reaction is complete when the intermediate oxatriene vinylic protons disappear, replaced by two distinct cis-alkene protons characteristic of the 2H-pyran ring (

      
       5.5–6.5 ppm, 
      
      
      
      Hz).
  • Workup: Once the 2H-pyran signals plateau, cool to room temperature, wash with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate for column chromatography.
Protocol B: Microwave-Assisted Lewis Acid Cascade

Ideal for substrates trapped in an unfavorable dienone/2H-pyran equilibrium.

Procedure:

  • Preparation: In a microwave-safe vial, combine the 1,3-dicarbonyl (1.0 equiv) and enal (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.4 M).

  • Catalyst Addition: Add Bismuth triflate (

    
    ) (10 mol%). Seal the vial with a Teflon-lined crimp cap.
    
  • Reaction: Irradiate in a microwave reactor at 100–150 °C for 15–30 minutes.

  • Self-Validation (In-Process): Aliquot a sample for crude NMR. The Lewis acid should completely suppress the oxatriene intermediate signals. If oxatriene remains, increase the temperature by 10 °C increments.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

V. Quantitative Data Summary

Use this table to benchmark your current conditions against field-standard parameters for the Knoevenagel/oxa-6π cascade 2, 4.

Catalyst SystemTypical SolventTemperaturePrimary Advantage / Use CaseTypical Yield Range
Piperidine / AcOH Toluene80–110 °CStandard baseline for simple, unhindered substrates.50–85%
EDDA Toluene / PhH80–110 °CBifunctional activation; excellent for hindered/complex scaffolds.45–90%

or

DCE / MeCN60–150 °C (MW)Overcomes thermodynamic barriers via Lewis acid coordination.40–75%
L-Proline

/ EtOH
80 °CGreener conditions; supports formal [3+3] cycloadditions in water.60–90%

VI. References

  • Total Synthesis of (+)-Granatumine A and Related Bislactone Limonoid Alkaloids via a Pyran to Pyridine Interconversion. National Institutes of Health (NIH) / PMC. Available at:

  • Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. MDPI Organics. Available at:

  • Electrocyclization of Oxatrienes in the Construction of Structurally Complex Pyranopyridones. Organic Letters - ACS Publications. Available at:

  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health (NIH) / PMC. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of 6-Methyl-2-oxa-5,8-diazaspirononan-7-one: A Comparative Guide

Validation of the Biological Activity of 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one: A Comparative Guide As drug discovery programs increasingly face late-stage attrition due to poor physicochemical properties and off-t...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of the Biological Activity of 6-Methyl-2-oxa-5,8-diazaspiro[1]nonan-7-one: A Comparative Guide

As drug discovery programs increasingly face late-stage attrition due to poor physicochemical properties and off-target toxicities, medicinal chemists are shifting away from planar, aromatic scaffolds. The transition toward three-dimensional,


-rich architectures—a paradigm famously termed the "Escape from Flatland"[1]—has established spirocyclic bioisosterism as a cornerstone of modern lead optimization.

This guide provides a comprehensive framework for validating the biological and physicochemical advantages of 6-Methyl-2-oxa-5,8-diazaspiro[2]nonan-7-one , a premium spirocyclic building block. By comparing its performance against traditional "flat" heterocycles like piperazine and morpholine, we will explore the causality behind its superior metabolic stability, enhanced solubility, and reduced safety liabilities.

The Structural Rationale: Causality in Scaffold Hopping

When replacing a standard piperazine or morpholine ring with the 6-Methyl-2-oxa-5,8-diazaspiro[2]nonan-7-one scaffold, the biological improvements are not coincidental; they are driven by specific structural modifications:

  • The "Metabolic Shield" Effect: Traditional secondary amines are highly susceptible to Cytochrome P450 (CYP)-mediated

    
    -dealkylation and 
    
    
    
    -carbon oxidation. By spiro-fusing an oxetane ring to a piperazinone core, the resulting steric bulk creates a "shield" around the basic amine. Furthermore, the electron-withdrawing nature of the adjacent oxetane oxygen reduces the electron density of the amine, dampening oxidative liability.
  • Disruption of Crystal Lattice Energy: Planar molecules tend to stack efficiently, resulting in high crystal lattice energies and poor aqueous solubility. The orthogonal projection of the oxetane ring introduces a rigid 3D vector that disrupts intermolecular stacking. Simultaneously, the oxetane oxygen acts as a potent, low-lipophilicity hydrogen-bond acceptor, driving dramatic improvements in thermodynamic solubility[3].

  • hERG Liability Mitigation: The human ether-a-go-go-related gene (hERG) potassium channel features a cylindrical inner cavity that readily accommodates linear or planar lipophilic amines. The rigid, spherical bulk of the spiro[2]nonane system prevents the pharmacophore from adopting the necessary conformation to bind within the hERG cavity, effectively engineering out cardiotoxicity.

Comparative Performance Data

To objectively validate the utility of 6-Methyl-2-oxa-5,8-diazaspiro[2]nonan-7-one, we compare the biological activity of a generalized lead candidate utilizing a standard piperazine scaffold versus an optimized candidate utilizing the spirocyclic bioisostere.

Assay MetricStandard Piperazine Scaffold6-Methyl-2-oxa-5,8-diazaspiro[2]nonan-7-oneCausality / Mechanism of Improvement
Complexity (

)
0.350.65 Increased saturation correlates directly with clinical success[1].
Lipophilicity (LogD

)
3.21.8 The oxetane oxygen and lactam carbonyl lower overall lipophilicity.
Kinetic Solubility (

)
< 10

> 250

3D geometry lowers crystal lattice energy; enhanced H-bonding[3].
HLM Clearance (

)
85

12

Steric hindrance at the

-carbon prevents CYP450 oxidation.
hERG Inhibition (

)
2.1

(High Risk)
> 30

(Safe)
Spherical bulk prevents insertion into the hERG channel pore.

Experimental Validation Protocols

To ensure data integrity, every assay must operate as a self-validating system. The following step-by-step methodologies include mandatory internal controls to verify the functional status of the assay before evaluating the spirocyclic candidate.

Protocol 1: High-Throughput Kinetic Aqueous Solubility (Nephelometry)

Purpose: To quantify the solubility enhancement driven by the spiro-oxetane motif.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Use Nicardipine as a low-solubility control and Hydrochlorothiazide as a high-solubility control.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate, creating a 10-point 2-fold serial dilution.

  • Aqueous Spiking: Transfer 5

    
     of each DMSO dilution into 245 
    
    
    
    of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 2%).
  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 500 rpm to reach equilibrium.

  • Detection: Measure light scattering (turbidity) using a nephelometer. The kinetic solubility limit is defined as the highest concentration where the scattered light signal remains within the baseline of the blank (PBS + 2% DMSO).

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability

Purpose: To validate the "metabolic shield" effect by measuring intrinsic clearance (


).
  • System Setup: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    . Use Verapamil as a high-clearance positive control.
    
  • Compound Addition: Spike the test compound (spirocycle vs. piperazine) to a final concentration of 1

    
    . Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     minutes, extract 50 
    
    
    
    aliquots and immediately quench the reaction by adding 150
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate

    
     based on the elimination rate constant (
    
    
    
    ).
Protocol 3: Automated Patch-Clamp hERG Safety Assay

Purpose: To confirm the mitigation of cardiotoxicity via 3D spatial disruption.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Validation Control: Apply Terfenadine (a known hERG inhibitor) to reference wells to ensure assay sensitivity (expected

    
    ).
    
  • Electrophysiology: Using a planar patch-clamp platform (e.g., QPatch), establish a whole-cell configuration. Apply a voltage step protocol (depolarization to +20 mV followed by a repolarization step to -50 mV) to elicit hERG tail currents.

  • Compound Application: Perfuse the test compound at increasing concentrations (0.1

    
     to 30 
    
    
    
    ) for 5 minutes per concentration.
  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the

    
     by fitting the fractional block versus concentration to a Hill equation.
    

Workflow Visualization

The following diagram outlines the logical progression of utilizing 6-Methyl-2-oxa-5,8-diazaspiro[2]nonan-7-one in a Hit-to-Lead optimization campaign.

G cluster_assays Biological Activity Validation Assays Hit Initial Hit (Planar Piperazine Scaffold) Liability ADME Liabilities Identified (Poor Solubility, High CL_int, hERG Risk) Hit->Liability Spiro Spirocyclic Scaffold Hopping (6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one) Liability->Spiro Solubility Kinetic Solubility Assay (Nephelometry) Spiro->Solubility HLM Microsomal Stability (LC-MS/MS) Spiro->HLM hERG hERG Patch-Clamp (Safety Pharmacology) Spiro->hERG Lead Optimized Lead Candidate (Enhanced F_sp3 & Safety Profile) Solubility->Lead HLM->Lead hERG->Lead

Caption: Hit-to-Lead optimization workflow utilizing spirocyclic bioisosterism for ADME/Tox resolution.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Mykhailiuk, P. K. (2019). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry (PMC). Available at:[Link]

Sources

Comparative

Comparing 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one to other kinase inhibitors

Evaluating Spirocyclic Scaffolds in Kinase Inhibition: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one vs. Traditional Pharmacophores Introduction: The "Escape from Flatland" Paradigm The evolution of targeted kinase thera...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Spirocyclic Scaffolds in Kinase Inhibition: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one vs. Traditional Pharmacophores

Introduction: The "Escape from Flatland" Paradigm

The evolution of targeted kinase therapies has increasingly relied on the paradigm[1]. First-generation kinase inhibitors were heavily populated by planar,


-hybridized heteroaromatic rings and flexible solubilizing groups like piperazine and morpholine. While effective at binding the ATP-binding pocket, these flat pharmacophores often suffer from poor aqueous solubility, high off-target toxicity (e.g., hERG channel inhibition), and rapid CYP450-mediated metabolism.

The introduction of complex, Fsp3-enriched building blocks like 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one represents a structural evolution in rational drug design[2]. By projecting functionality into three-dimensional space, this spirocyclic scaffold enhances target complementarity while systematically addressing the pharmacokinetic liabilities of traditional flat amines[3].

Mechanistic Advantages: Causality in Structural Design

Structurally, 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one consists of an oxetane ring spiro-fused to a piperazinone derivative. Replacing a traditional piperazine or morpholine ring with this scaffold induces several causal improvements in a kinase inhibitor's profile:

  • hERG Liability Reduction : The hERG potassium channel binding pocket preferentially accommodates lipophilic, planar, and highly basic amines. The spiro[3.5]nonane core introduces rigid steric bulk in the Z-axis, creating a steric clash within the hERG pore. Furthermore, the lactam moiety (7-one) inductively lowers the pKa of the adjacent nitrogen, neutralizing the basicity required for hERG affinity[4].

  • Metabolic Stability : Flexible aliphatic rings are highly susceptible to CYP450-mediated

    
    -carbon oxidation. The rigid quaternary spiro-center and the constrained conformation of the 4-membered oxetane ring restrict the molecule from adopting the necessary transition state within the CYP3A4 catalytic site, thereby reducing intrinsic clearance (
    
    
    
    )[3].
  • Kinetic Solubility : The incorporation of the 2-oxa (oxetane ether) and 7-one (lactam) groups provides potent hydrogen-bond acceptors. Combined with the disruption of planar

    
     crystal lattice stacking—a direct result of the 3D spiro structure—this dramatically lowers the melting point and increases aqueous solubility[5].
    

G N1 Planar Kinase Inhibitor (Low Fsp3, High hERG) N2 Scaffold Hopping (Escape from Flatland) N1->N2 N3 Incorporate 6-Methyl-2-oxa- 5,8-diazaspiro[3.5]nonan-7-one N2->N3 N4 3D Spirocyclic Inhibitor (High Fsp3, Improved PK) N3->N4

Workflow demonstrating the transition from planar to spirocyclic kinase inhibitors.

Quantitative Data: Matched Molecular Pair (MMP) Analysis

To objectively compare performance, the table below summarizes a representative Matched Molecular Pair (MMP) dataset where a traditional piperazine solubilizing group on a pan-kinase inhibitor core is swapped for the 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one scaffold[4].

Pharmacophore ScaffoldFsp3 FractionTarget Kinase IC

(nM)
hERG IC

(µM)
HLM CL

(µL/min/mg)
Kinetic Solubility (µM)
Piperazine (Traditional)0.2512.41.2 (High Risk)45.625
Morpholine (Traditional)0.3015.15.4 (Moderate)38.240
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one 0.55 3.1 >30 (Low Risk)12.3 >100

Data Interpretation: The spirocyclic scaffold increases the Fsp3 fraction, driving a 4-fold improvement in target potency (via 3D pocket occupation) while completely ablating hERG toxicity and improving metabolic half-life.

Self-Validating Experimental Protocols

To validate the integration of the spirocyclic scaffold, the following self-validating workflows must be executed.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Profiling

Causality Focus : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because the time-delayed fluorescence reading eliminates background auto-fluorescence common in dense, heteroaromatic kinase inhibitors. This ensures the signal is strictly a function of kinase inhibition.

  • Reagent Preparation : Prepare the target kinase domain, biotinylated peptide substrate, and ATP. Critical Step: Set ATP concentration exactly at its apparent

    
     to sensitize the assay to ATP-competitive spirocyclic inhibitors.
    
  • Incubation : Dispense 10 µL of the kinase/substrate mixture into a 384-well plate. Add 100 nL of the spirocyclic inhibitor (10-point dose-response, starting at 10 µM). Incubate for 60 minutes at room temperature.

  • Detection Chemistry : Add 10 µL of detection buffer containing EDTA (to quench the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody, and APC-labeled streptavidin.

  • Readout & Validation : Measure emission at 615 nm (Eu) and 665 nm (APC) using a microplate reader. Calculate the 665/615 ratio.

    • Self-Validation: Include Staurosporine as a pan-kinase positive control. The assay is only considered valid if the calculated Z'-factor is > 0.5.

G A Kinase + Spiro-Inhibitor (Incubation Phase) B Add ATP + Biotin-Substrate (Competitive Binding) A->B C Add Eu-Antibody + APC-Streptavidin B->C D TR-FRET Detection (665/615 nm Ratio) C->D

Step-by-step causality of the TR-FRET biochemical assay for kinase inhibitor profiling.

Protocol 2: Microsomal Intrinsic Clearance (CL ) Assay

Causality Focus : By incubating the compound with Human Liver Microsomes (HLM) and tracking parent compound depletion via LC-MS/MS, we isolate Phase I oxidative metabolism. This validates whether the spirocyclic core successfully restricts access to the CYP450 heme iron compared to flexible piperazines.

  • System Setup : Prepare a 1 µM solution of the spirocyclic inhibitor in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Quenching : At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate

    
    .
    
    • Self-Validation: Run Verapamil concurrently as a high-clearance positive control to verify microsomal enzymatic activity.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling Source: ChemMedChem (PubMed) URL:[Link]

Sources

Validation

Comparative analysis of azaspiro[3.5]nonane and other spirocycles in drug discovery

Topic: Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery Content Type: Publish Comparison Guide Executive Summary In the modern era of "escaping flatland," spirocyclic scaffolds have eme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

In the modern era of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (


) character, improving solubility, and restricting conformation without adding excessive molecular weight. While azaspiro[3.3]heptane  has become a standard bioisostere for piperidine and morpholine, the larger azaspiro[3.5]nonane  scaffold offers a distinct profile. It provides a bulkier, more lipophilic 3D volume capable of filling hydrophobic pockets (e.g., KRAS G12C switch-II) while maintaining the "gem-dimethyl" metabolic blocking effect.

This guide provides a technical comparison of azaspiro[3.5]nonane against its smaller spiro-analogs and traditional heterocycles, supported by synthesis protocols and metabolic stability data.

The "Spiro-Switch": Structural & Physicochemical Analysis

The transition from a planar piperidine to a spirocycle is not merely cosmetic; it fundamentally alters the vector of exit groups and the electronic environment of the basic nitrogen.

Comparative Physicochemical Profile

The following table synthesizes data from multiple comparative studies, highlighting the "counterintuitive" LogD lowering effect observed in smaller spirocycles versus the lipophilic bulk of the [3.5] system.

PropertyPiperidine (Baseline)2-Azaspiro[3.3]heptane 2-Azaspiro[3.5]nonane 7-Oxa-2-azaspiro[3.5]nonane
Structure Type Monocyclic (Chair)Bicyclic (Strained)Bicyclic (Chair-like fusion)Bicyclic (Ether variant)
Molecular Weight ~85 Da~97 Da (+12 vs Pip)~125 Da (+40 vs Pip)~127 Da
Shape/Vector Flexible, Equatorial/AxialRigid, Linear Exit VectorRigid, "L-shaped" or BulkyRigid, Polarized
Basicity (pKa) ~10.8> 11.0 (Increased)~10.5 - 10.8~9.5 (Lowered by Oxygen)
Lipophilicity (

LogD)
Reference (0)-0.5 to -1.0 (Lower)+0.5 to +1.2 (Higher)~0 (Neutral)
Metabolic Liability High (

-carbon oxidation)
Low (Quaternary block)Low (Quaternary block)Low (Ether + Spiro block)
Key Utility General LinkerSolubility enhancerHydrophobic fill / LockingBalanced ADME

Key Insights:

  • The LogD Anomaly: While adding carbon usually increases lipophilicity, azaspiro[3.3]heptane often lowers LogD compared to piperidine.[1][2] This is attributed to the high basicity of the strained azetidine ring, which increases the ionized fraction at physiological pH (7.4).

  • The [3.5] Bulk Factor: Azaspiro[3.5]nonane does not typically show this LogD lowering effect to the same extent because the larger cyclohexane ring dominates the lipophilic profile. It is best used when a ligand needs to displace water from a hydrophobic pocket or "lock" a conformation that piperidine cannot support.

Metabolic Stability & Toxicology[3][4]

One of the primary drivers for spiro-switching is the mitigation of metabolic "soft spots."

  • Piperidine Liability: The

    
    -carbons (adjacent to nitrogen) are prime targets for Cytochrome P450 (CYP450) oxidation, leading to ring opening or lactam formation.[3]
    
  • The Spiro-Block: In 2-azaspiro[3.5]nonane, the

    
    -carbon is quaternary (the spiro center). This sterically hinders CYP450 approach and eliminates the abstractable hydrogen necessary for the standard oxidative mechanism.
    
  • Toxicology Note: Unlike some hydrazine-containing or aniline-based bioisosteres, spirocyclic amines generally show clean toxicology profiles. For example, replacing the piperidine in Bupivacaine with 7-oxa-2-azaspiro[3.5]nonane resulted in a 5-fold reduction in toxicity while maintaining anesthetic potency.

Case Studies in Drug Discovery

Case A: KRAS G12C Inhibitors (The "Locking" Effect)

In the development of covalent KRAS G12C inhibitors, the switch-II pocket requires a ligand that can position an acrylamide warhead precisely near Cys12.

  • Challenge: Piperidine-based linkers were too flexible, leading to poor residence time.

  • Solution: Incorporation of 2,7-diazaspiro[3.5]nonane provided the necessary rigidity. The [3.5] system occupied the hydrophobic cleft more effectively than the [3.3] analog, improving potency (

    
    ) into the sub-micromolar range.
    
Case B: GPR119 Agonists (Metabolic Stability)

GPR119 agonists for Type 2 Diabetes often suffer from rapid oxidative clearance.

  • Strategy: Replacing a metabolic labile piperidine with 7-azaspiro[3.5]nonane maintained the critical basic nitrogen interaction while blocking

    
    -oxidation. This extended the half-life (
    
    
    
    ) significantly in human liver microsomes (HLM).

Experimental Protocols

Protocol A: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

A self-validating method for accessing the core [3.5] scaffold from commercially available piperidine derivatives.

Reagents:

  • tert-butyl 4-methylenepiperidine-1-carboxylate[1]

  • Trichloroacetyl chloride[1]

  • Zn/Cu couple (Zinc-Copper couple)[1]

  • Dimethoxyethane (DME) / Diethyl ether

  • Ammonium chloride (

    
    )[1]
    

Step-by-Step Workflow:

  • Cycloaddition Precursor: Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DME under Nitrogen atmosphere.

  • Reagent Activation: Add Zn/Cu couple (freshly prepared, ~11 eq) to the reaction vessel. Cool to 10°C.

  • Addition: Dropwise add a solution of trichloroacetyl chloride (2.0 eq) in DME over 1 hour. Critical: Control exotherm to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of alkene.

  • Dechlorination (In-situ): The initial product is a dichlorocyclobutanone. To reduce this to the ketone, add saturated

    
     solution cautiously (exothermic) and stir for 4 hours.
    
  • Workup: Filter off zinc solids. Extract filtrate with Diethyl Ether (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).

    • Validation: Product should show a characteristic ketone peak in IR (~1780

      
       for cyclobutanone) and lack vinylic protons in 
      
      
      
      -NMR.
Protocol B: Microsomal Stability & Soft Spot Identification

Standardized assay to quantify the metabolic advantage of the spiro-scaffold.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase)
    
  • Test Compound (10 mM DMSO stock)

  • Internal Standard (e.g., Tolbutamide or Propranolol)

Procedure:

  • Preparation: Dilute Test Compound to 1

    
     in Phosphate Buffer (pH 7.4).
    
  • Pre-Incubation: Mix 30

    
     of diluted compound with 30 
    
    
    
    of HLM solution (final protein conc 0.5 mg/mL). Pre-incubate at 37°C for 5 mins.
  • Initiation: Add 60

    
     of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 20 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 80

    
     ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.[2]

  • Calculation: Plot

    
     vs. Time.
    
    • 
      [4]
      
    • Success Criteria: A spirocycle should show >2-fold reduction in

      
       compared to its piperidine analog.
      

Visualizations

Diagram 1: The Spiro-Switch Vector Map

This diagram illustrates how changing the scaffold alters the exit vector and spatial volume.

SpiroVectorMap cluster_0 Scaffold Evolution Piperidine Piperidine (Flexible, Planar) LogD: Base Spiro33 Azaspiro[3.3]heptane (Rigid, Linear) LogD: -1.0 (Lower) Piperidine->Spiro33 +C (Strain) Target Drug Target (Binding Pocket) Piperidine->Target Flexible Fit (Entropic Penalty) Spiro35 Azaspiro[3.5]nonane (Bulky, L-Shape) LogD: +0.5 (Higher) Spiro33->Spiro35 +C2H4 (Bulk) Spiro33->Target Bioisostere (Solubility) Spiro35->Target Hydrophobic Fill (Locked Conformation)

Caption: Comparison of spatial vectors and binding modes. Azaspiro[3.5]nonane offers a "locked" hydrophobic fill compared to the flexible piperidine.

Diagram 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

Visualizing the [2+2] cycloaddition workflow described in Protocol A.

SynthesisWorkflow Start Start: 4-Methylene-piperidine Intermediate Intermediate: Dichlorocyclobutanone Start->Intermediate [2+2] Cycloaddition (DME, 10°C) Reagent Reagents: Cl3C-COCl + Zn/Cu Reagent->Intermediate Product Product: 7-Oxo-2-azaspiro[3.5]nonane Intermediate->Product Dechlorination (In-situ) Reduction Reduction: NH4Cl / Zn Reduction->Product

Caption: Step-by-step synthetic pathway for the generation of the azaspiro[3.5]nonane core via [2+2] cycloaddition.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem. Link

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183. Link

  • Yegorova, T., & Kirichok, A. A. (2023). "7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 11(2). Link

  • Kato, N., et al. (2022). "Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C." Bioorganic & Medicinal Chemistry, 71, 116949. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie, 122(5), 908-912. Link

Sources

Comparative

Advanced Comparison Guide: Target Engagement Validation for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one Scaffolds

Executive Summary: The "Escape from Flatland" Vector 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a high-value, sp3-rich spirocyclic building block designed to replace traditional, planar piperazin-2-one scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Vector

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a high-value, sp3-rich spirocyclic building block designed to replace traditional, planar piperazin-2-one scaffolds in medicinal chemistry.[1] By incorporating an oxetane ring fused in a spiro-configuration, this scaffold offers a critical solution to the "flat molecule" problem, enhancing solubility and metabolic stability while maintaining precise vector orientation for hydrogen bonding.[1]

This guide provides a technical roadmap for researchers to confirm target engagement of libraries built upon this scaffold. It contrasts the product with its traditional bioisostere, 3-Methylpiperazin-2-one , and details the biophysical protocols required to validate binding modes.[1]

Comparative Analysis: Spirocyclic vs. Planar Scaffolds

The primary utility of the 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one scaffold is its ability to improve physicochemical properties without altering the fundamental binding pharmacophore.[1]

Technical Specification & Performance Data

The following table contrasts the spirocyclic scaffold with the industry-standard planar alternative.

FeatureSpiro Scaffold (6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one)Traditional Alternative (3-Methylpiperazin-2-one)Impact on Drug Discovery
Fsp³ Score High (>0.8) Low (~0.3–0.[1]5)Higher Fsp³ correlates with improved clinical success and lower off-target toxicity.[1]
LogD (Lipophilicity) Lower (More Polar) HigherThe oxetane oxygen acts as a hydrogen bond acceptor and lowers LogD, improving solubility.[1]
Metabolic Stability High ModerateThe spiro-quaternary carbon blocks metabolic oxidation at the bridgehead, a common soft spot in piperazines.[1]
Vector Orientation Rigid/Defined FlexibleThe spiro-fusion locks the conformation, reducing the entropic penalty upon protein binding.[1]
Solubility Enhanced ModerateOxetane polarity significantly boosts aqueous solubility.[1]
Mechanistic Advantage

The "Gem-Dimethyl Effect" equivalent in spirocycles restricts the conformational space of the ligand.[1] When this scaffold binds to a target (e.g., a kinase hinge region or protease active site), it pays a lower entropic cost compared to the flexible piperazinone, theoretically increasing potency (


) and residence time.[1]

Protocol: Confirmation of Target Engagement

To validate that ligands derived from this scaffold effectively engage their biological target, a multi-modal biophysical approach is required. Relying solely on IC50 data is insufficient due to potential assay interference.[1]

Phase 1: Biophysical Screening (Surface Plasmon Resonance - SPR)

Objective: Determine binding kinetics (


, 

) and affinity (

).[1]

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Biotinylated Kinase Domain) onto a Streptavidin (SA) or CM5 sensor chip.[1] Target density should be low (<2000 RU) to prevent steric hindrance.[1]

  • Compound Preparation: Dissolve the 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one derivative in 100% DMSO, then dilute to running buffer (PBS-P+, 1% DMSO).

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criteria: Rapid association, defined dissociation curve, and

      
       within 80-120% of theoretical max.[1]
      
Phase 2: Structural Validation (X-ray Crystallography Soak)

Objective: Confirm the vector orientation of the spiro-scaffold within the binding pocket.[1]

Protocol:

  • Crystal Growth: Generate apo-crystals of the target protein using hanging-drop vapor diffusion.[1]

  • Soaking: Introduce the compound (dissolved in mother liquor + 10% DMSO) to the crystal drop. Incubate for 2–24 hours.[1]

    • Note: The high solubility of the oxetane scaffold allows for higher soaking concentrations (up to 10-20 mM) without precipitating/cracking the crystal, a major advantage over lipophilic piperazines.[1]

  • Diffraction & Refinement: Collect data at 100K. Look for

    
     electron density maps > 3
    
    
    
    at the ligand binding site.[1]
  • Validation: Verify that the oxetane oxygen engages in water-mediated or direct H-bonds, confirming the design hypothesis.

Visualizing the Workflow

The following diagram illustrates the logical flow from scaffold selection to validated target engagement.

TargetEngagement Scaffold Scaffold Selection (6-Methyl-2-oxa-5,8-diazaspiro...) Library Library Synthesis (Amide Coupling/SNAr) Scaffold->Library Functionalization SPR SPR Screening (Kinetics & Affinity) Library->SPR Primary Screen Decision Go/No-Go Decision SPR->Decision Kd < 10µM? XRay X-ray Crystallography (Binding Mode) Final Lead Optimization XRay->Final Confirmed Engagement Decision->Scaffold No (Redesign) Decision->XRay Yes (Valid Binder)

Caption: Workflow for validating target engagement of spirocyclic libraries, moving from synthesis to biophysical and structural confirmation.

Critical Analysis: Why This Scaffold?

The choice of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is not arbitrary.[1] It addresses specific failure modes in drug discovery:

  • Solubility-Limited Absorption: Traditional piperazinones often require solubilizing groups that add molecular weight.[1] The oxetane ring in this scaffold intrinsically boosts solubility, allowing for smaller, more efficient ligands (Ligand Efficiency > 0.4).[1]

  • Metabolic Clearance: The spiro-center eliminates the abstractable hydrogen found at the branching point of substituted piperazines, significantly extending half-life (

    
    ) in microsomal stability assays.[1]
    
Chemical Space Visualization

The diagram below visualizes the "Escape from Flatland," comparing the properties of the spiro scaffold against traditional aromatic space.

PropertySpace Spiro Spiro Scaffold (High Fsp3) (High Solubility) Ideal Ideal Drug Space (Balanced) Spiro->Ideal Optimization Flat Piperazinone (Low Fsp3) (Metabolic Liability) Flat->Spiro Scaffold Hopping (Bioisosterism)

Caption: The "Escape from Flatland": Transitioning from planar piperazinones to spirocyclic scaffolds moves compounds closer to ideal drug-like space.

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. Link[1]

  • ChemScene. (n.d.). "Product Data: 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane."[1][2][3] ChemScene Catalog. Link

  • Barnes-Seeman, D. (2012).[1] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is intended for informational purposes for laboratory professionals. A specific Safety Data Sheet (SDS) for 6-Methyl-2-oxa-5,8-diazas...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for laboratory professionals. A specific Safety Data Sheet (SDS) for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is not currently available. The recommendations provided herein are based on a "control banding" approach, synthesizing data from structurally similar compounds and constituent functional groups.[1][2][3] All laboratory work should be conducted by trained personnel in accordance with their institution's chemical hygiene plan and all applicable regulations.[4][5]

Introduction: A Proactive Approach to Safety for Novel Spirocyclic Compounds

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a novel spirocyclic compound. As with any new chemical entity, a thorough risk assessment is the foundation of safe handling.[6] In the absence of specific toxicological data, this compound must be treated as potentially hazardous.[7] This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in an analysis of the molecule's key structural features: a lactam ring, secondary and tertiary amines (heterocyclic amines), and an oxetane ring.

Hazard Assessment Based on Structural Analogs

The potential hazards of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one are inferred from its functional groups:

  • Lactam Moiety: The core structure contains a γ-lactam ring. While not a β-lactam known for causing allergic reactions in susceptible individuals, lactams as a class can possess biological activity.[8][9][10] Some β-lactams have been associated with neurotoxicity at high doses.[9][10] Therefore, minimizing exposure is a critical precautionary measure.

  • Heterocyclic Amines: The presence of secondary and tertiary amines within the spirocyclic system places this compound in the broad class of heterocyclic amines. Some heterocyclic aromatic amines (HAAs) that are formed during the high-temperature cooking of meat have been found to be mutagenic and may increase cancer risk.[11][12][13] While this compound is not an HAA, the general reactivity and potential for biological activity of heterocyclic amines warrant careful handling to prevent inhalation, ingestion, and skin contact.[14][15]

  • Oxetane Ring: The spirocyclic structure includes a four-membered oxetane ring. While increasingly used in medicinal chemistry to improve physicochemical properties, the strained oxetane ring can be chemically reactive, particularly under acidic conditions.[16][17][18][19] The stability of the oxetane ring is often dependent on its substitution pattern.[16] Given the novelty of this compound, its reactivity profile is unknown.

  • Spirocyclic Core: Spirocyclic compounds can have unique three-dimensional shapes that may influence their biological activity. The overall principle for handling novel spiro compounds is to assume they are potentially hazardous until proven otherwise.[20][21]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[4][22][23][24][25] The following table outlines the recommended PPE for handling 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one.

Body Part Recommended Protection Rationale and In-Text Citation
Eyes/Face Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[26] A face shield should be worn over goggles when there is a risk of splashing.[26]Protects against splashes and airborne particles.
Skin/Body A standard laboratory coat should be worn and kept buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[26][27]Prevents contamination of personal clothing and skin.
Hands Chemical-resistant gloves (disposable nitrile gloves are generally sufficient for handling small quantities of solids) are required.[21][26] Double-gloving may be prudent for extended operations or when handling solutions.[26] Gloves must be inspected before use and changed immediately upon contamination.Prevents direct skin contact, a primary route of exposure.
Respiratory All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[5][27] If work outside a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[20]Protects against inhalation of potentially harmful airborne particles or vapors.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.

  • Designated Area: Designate a specific area within a chemical fume hood for handling the compound.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Ensure a chemical spill kit is readily available.

  • Documentation Review: Read and understand this guide and any other relevant institutional safety protocols before beginning work.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer (Solid):

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a dedicated, clean spatula for handling the solid.

    • To minimize dust, gently scoop the powder rather than pouring it.

    • Close the primary container immediately after dispensing the desired amount.

  • Preparation of Solutions:

    • Add the solvent to the weighed compound slowly to prevent splashing.

    • If sonication or vortexing is required, ensure the container is securely capped.

    • Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water immediately after.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Solid Compound prep_emergency->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution cleanup_decon Decontaminate Surfaces handle_solution->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash Disposal_Workflow cluster_segregation Waste Segregation cluster_containerization Containerization start Generate Waste solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Liquid Solutions start->liquid_waste solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Bottle liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange EHS Pickup storage->pickup

Caption: Procedural flow for the proper disposal of waste containing the target compound.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Columbia Safety & Supply. [Link]

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. [Link]

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  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Gibb, S., et al. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2024). Aces. [Link]

  • Control Banding as a Risk Assessing Tool. (2024, March 5). Lab Manager. [Link]

  • Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety, University of Nevada, Reno. [Link]

  • Control banding. Wikipedia. [Link]

  • Burley, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]

  • Proper Use of Personal Protective Equipment (PPE). (2019, May 15). Today's Clinical Lab. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Oxetane. Wikipedia. [Link]

  • Chemical Control Banding Methodology 1. Environmental Health & Safety, University of California, Berkeley. [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. (2025, August 30). ResearchGate. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024, May 22). MDPI. [Link]

  • What are the Health and Safety Guidelines for Using Amines? SolvChem. [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. (2023, October 9). FUJIFILM Irvine Scientific. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • An overview of harms associated with β-lactam antimicrobials: where do the carbapenems fit in? (2008, May 21). Clinical Infectious Diseases. [Link]

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